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  • Product: 2-Thiolhistidine
  • CAS: 13552-61-9

Core Science & Biosynthesis

Foundational

The Catalytic Architecture of 2-Thiolhistidine Formation: A Mechanistic and Methodological Guide to EgtB and Egt1 Sulfoxide Synthases

Executive Summary Ergothioneine (EGT) is a naturally occurring, highly stable 2-thiolhistidine derivative with potent antioxidant and cytoprotective properties. The defining structural feature of EGT—the carbon-sulfur (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ergothioneine (EGT) is a naturally occurring, highly stable 2-thiolhistidine derivative with potent antioxidant and cytoprotective properties. The defining structural feature of EGT—the carbon-sulfur (C–S) bond at the ε-position of the imidazole ring—is synthesized via a remarkable oxygen-dependent reaction. This whitepaper provides an in-depth mechanistic analysis of the two primary non-heme mononuclear iron enzymes responsible for this transformation: the bacterial sulfoxide synthase EgtB and its fungal counterpart Egt1 . By dissecting their catalytic cycles, quantum mechanics/molecular mechanics (QM/MM) dynamics, and experimental reconstitution protocols, this guide serves as a foundational resource for researchers engineering EGT biosynthesis or developing novel sulfurtransferase inhibitors.

Enzymatic Divergence: The Bacterial vs. Fungal Pathways

While both bacteria and fungi synthesize EGT, their biosynthetic logic diverges significantly in substrate preference and pathway conciseness.

In the bacterial pathway (e.g., Mycobacterium smegmatis), the synthesis is a multi-step process. The enzyme EgtD first methylates L-histidine to form N-α-trimethyl histidine (TMH, or hercynine). Subsequently, EgtB catalyzes the oxidative coupling of TMH with γ-glutamyl cysteine (γ-GC) to form a sulfoxide intermediate[1]. The use of γ-GC is an evolutionary adaptation that prevents the depletion of free intracellular cysteine.

Conversely, the fungal pathway (e.g., Neurospora crassa) is highly streamlined. The enzyme Egt1 is a bifunctional marvel: its N-terminal domain acts as a methyltransferase (converting histidine to TMH), while its C-terminal domain functions as a sulfoxide synthase. Crucially, Egt1 bypasses γ-GC and directly couples free L-cysteine to TMH[2].

Biosynthesis cluster_bacterial Bacterial Pathway (EgtB) cluster_fungal Fungal Pathway (Egt1) His1 L-Histidine TMH1 Hercynine (TMH) His1->TMH1 EgtD (SAM) Sulf1 γ-GC-Hercynylcysteine Sulfoxide TMH1->Sulf1 EgtB (γ-GC, O2, Fe) His2 L-Histidine TMH2 Hercynine (TMH) His2->TMH2 Egt1 (SAM) Sulf2 Hercynylcysteine Sulfoxide TMH2->Sulf2 Egt1 (Cys, O2, Fe)

Evolutionary divergence of 2-thiolhistidine formation in bacteria (EgtB) and fungi (Egt1).

The Catalytic Mechanism: Overcoming the Dioxygenation Trap

Both EgtB and Egt1 belong to a unique family of mononuclear non-heme iron enzymes. They face a profound chemical dilemma: they must activate molecular oxygen to facilitate a C–S bond formation without accidentally acting as a cysteine dioxygenase (CDO), which would erroneously oxidize the sulfur donor into a sulfinic acid[3].

Oxygen Activation and Proton-Coupled Electron Transfer (PCET)

Crystallographic and computational studies reveal that O₂ binds to the Fe(II) center in an "end-on" configuration[4]. This generates a highly reactive Fe(III)-superoxo species. To prevent this species from immediately attacking the sulfur atom (the CDO-like pathway), EgtB utilizes a conserved active-site residue, Tyr377.

Through a Proton-Coupled Electron Transfer (PCET), Tyr377 donates a proton and an electron to the superoxo species, creating a transient Fe(III)-hydroperoxo intermediate [5]. This elegant mechanistic detour temporarily sequesters the reactive oxygen, effectively suppressing the thiolate dioxygenation side reaction[3].

C–S Bond Formation and Sulfoxidation

With the oxygen safely sequestered, the sulfur atom of the donor (γ-GC or Cys) gains partial radical characteristics. This facilitates a nucleophilic attack on the imidazole ring of TMH. QM/MM calculations indicate that the abstraction of a proton from the TMH imidazole group is a prerequisite for this C–S bond formation, making it the rate-limiting step of the entire catalytic cycle[4]. Once the C–S bond is established, the sequestered oxygen is rapidly transferred to the sulfur atom in a nearly barrierless sulfoxidation step, yielding the final sulfoxide intermediate[3].

CatalyticCycle State1 Fe(II) Resting State + O2 (End-on) State2 Fe(III)-Superoxo Intermediate State1->State2 O2 Binding State3 Fe(III)-Hydroperoxo (via Tyr377 PCET) State2->State3 PCET prevents dioxygenation State4 C-S Bond Formation (Nucleophilic Attack) State3->State4 Rate-limiting step (21.7 kcal/mol) State5 Sulfoxidation (S-O Bond Formation) State4->State5 Fast oxygen transfer State5->State1 Product Release

QM/MM validated catalytic cycle of EgtB highlighting PCET-mediated dioxygenation avoidance.

Quantitative Kinetic Data

The structural divergence between EgtB and Egt1 translates directly into their kinetic profiles and substrate specificities. Egt1 has evolved to be highly specific to free L-cysteine, demonstrating a ~62-fold greater specificity for L-cysteine relative to γ-GC[6].

ParameterEgtB (Mycobacterium smegmatis)Egt1 (Neurospora crassa)
Primary Sulfur Donor γ-Glutamyl Cysteine (γ-GC)L-Cysteine
Catalytic Function Monofunctional Sulfoxide SynthaseBifunctional (Methyltransferase + Synthase)
Energy Barrier (C–S Bond) ~21.7 kcal/molN/A (Assumed similar)
Substrate Specificity Negligible for free Cysteine~62-fold preference for Cys over γ-GC
Dioxygenation Prevention Tyr377 PCET mechanismConserved Tyrosine PCET mechanism

Experimental Methodologies & Self-Validating Protocols

To study these enzymes in vitro or computationally, researchers must account for the lability of the non-heme iron center and the transient nature of the transition states. The following protocols are designed as self-validating systems to ensure scientific integrity.

Protocol 1: Anaerobic Reconstitution and Kinetic Profiling

Causality: Recombinant expression of metalloenzymes in E. coli frequently yields apo-enzymes or mis-metalated variants (e.g., bound to Ni²⁺ from purification columns). Aerobic reconstitution leads to Fenton-mediated oxidative degradation of the protein. Therefore, strict anaerobic Fe(II) reconstitution is mandatory to establish a valid baseline for kinetic specific activity.

  • Apo-enzyme Preparation: Incubate the purified enzyme with 10 mM EDTA and 2 mM DTT for 2 hours at 4°C to strip mis-metalated ions. Desalt the protein into a strictly degassed buffer (e.g., 50 mM Tris-HCl, pH 8.0) inside an anaerobic glove box.

  • Fe(II) Reconstitution: Titrate strictly stoichiometric amounts (1.0 to 1.1 equivalents) of ferrous ammonium sulfate into the apo-enzyme solution.

  • Substrate Incubation: Initiate the reaction by exposing the metalated enzyme to ambient O₂ in the presence of TMH and the respective sulfur donor (γ-GC for EgtB; Cys for Egt1).

  • HPLC-MS/MS Quantification: Quench the reaction with 1% formic acid and quantify the mass shift corresponding to the sulfoxide intermediate.

  • Self-Validation Checkpoint: Run a parallel reaction with a Tyr377Phe mutant (for EgtB). If the assay conditions are valid, this mutant will fail to perform the PCET, resulting in a measurable shift toward CDO-like dioxygenation activity (yielding sulfinic acid instead of sulfoxide). If this shift is absent, the iron center is improperly loaded.

Protocol 2: QM/MM Computational Setup for Transition State Validation

Causality: X-ray crystallography[7] captures static, low-energy states. To resolve the 21.7 kcal/mol transition state of the C–S bond formation[4], QM/MM is required because standard molecular mechanics cannot model the breaking and making of chemical bonds.

  • System Partitioning: Import the high-resolution crystal structure (e.g., PDB: 4X8D). Define the QM region strictly: the Fe center, O₂, the TMH imidazole ring, the sulfur donor, and the critical Tyr residue. Define the MM region as the remaining protein scaffold and solvation box.

  • Spin State Evaluation: Non-heme iron enzymes frequently undergo spin-state crossing. Calculate both the open-shell singlet and the quintet state surfaces.

  • Transition State Search: Utilize the Nudged Elastic Band (NEB) method coupled with Density Functional Theory (DFT, e.g., B3LYP functional) to map the saddle point for the nucleophilic attack of the sulfur radical on the TMH ring.

  • Self-Validation Checkpoint: The calculated ground state of the resting enzyme must match the experimentally observed high-spin Fe(II) state. If the calculation defaults to a low-spin state, the chosen DFT functional or basis set is improperly parameterized for the iron coordination sphere and must be recalibrated.

Conclusion

The biosynthesis of the 2-thiolhistidine core of ergothioneine represents a masterclass in enzymatic control. By utilizing a highly conserved PCET mechanism, both the bacterial EgtB and fungal Egt1 enzymes successfully navigate the fine line between sulfoxide synthesis and thiolate dioxygenation. Understanding these divergent yet mechanistically unified pathways not only sheds light on the evolutionary biology of antioxidants but also provides a concrete blueprint for the bioengineering of novel sulfur-containing therapeutics.

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Exploratory

The Unseen Shield: A Technical Guide to the Physiological Functions of Ergothioneine in Mycobacteria

Foreword: Beyond Mycothiol, A New Player in Redox Homeostasis For decades, the narrative of thiol-based redox regulation in mycobacteria has been dominated by mycothiol (MSH). It has been the central focus of countless s...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond Mycothiol, A New Player in Redox Homeostasis

For decades, the narrative of thiol-based redox regulation in mycobacteria has been dominated by mycothiol (MSH). It has been the central focus of countless studies, and its role in protecting against oxidative stress and detoxifying xenobiotics is well-established. However, another low-molecular-weight thiol, L-ergothioneine (EGT), has been quietly operating in the background, its significance only recently coming to the forefront of mycobacterial research. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, aiming to illuminate the multifaceted physiological functions of ergothioneine in the unique biology of mycobacteria, particularly the formidable pathogen, Mycobacterium tuberculosis. We will delve into its biosynthesis, its crucial role in maintaining redox and bioenergetic homeostasis, and its impact on virulence and drug susceptibility, supported by field-proven experimental insights.

The Ergothioneine Biosynthetic Pathway: A Unique Mycobacterial Forge

Unlike eukaryotes who must acquire ergothioneine from their diet, mycobacteria possess the genetic machinery to synthesize this unique sulfur-containing amino acid de novo.[1] The biosynthetic pathway is an energetically demanding process, highlighting its importance for the bacterium.[2] The genes responsible for EGT biosynthesis, typically organized in an operon (egtA-E), have been identified and characterized in both Mycobacterium smegmatis and Mycobacterium tuberculosis.[3]

The synthesis of ergothioneine is a five-step enzymatic cascade that utilizes the amino acids histidine and cysteine as primary substrates.[2] The key steps, as reconstituted in vitro, involve a methyltransferase (EgtD) that trimethylates the α-amino group of histidine, and a crucial iron(II)-dependent enzyme (EgtB) that catalyzes the oxidative sulfurization of the resulting trimethylhistidine.[3]

Ergothioneine_Biosynthesis cluster_enzymes Enzymatic Steps Histidine L-Histidine Hercynine Hercynine (Trimethylhistidine) Histidine->Hercynine 3x SAM -> 3x SAH EgtD Hercynyl_GCS Hercynyl-γ-glutamylcysteine Sulfoxide Hercynine->Hercynyl_GCS γ-glutamylcysteine EgtB Hercynyl_CS Hercynylcysteine Sulfoxide Hercynyl_GCS->Hercynyl_CS H₂O -> Glu EgtC Ergothioneine Ergothioneine Hercynyl_CS->Ergothioneine -> Pyruvate + NH₃ EgtE EgtD EgtD (Methyltransferase) EgtA EgtA (γ-glutamylcysteine ligase) EgtA->Hercynyl_GCS γ-glutamylcysteine EgtB EgtB (Oxidative Sulfurization) EgtC EgtC (Amidotransferase) EgtE EgtE (C-S Lyase) Cysteine Cysteine Glutamate Glutamate

Caption: The mycobacterial ergothioneine biosynthesis pathway.

The causality behind this intricate pathway lies in the chemical properties of ergothioneine. Unlike other thiols such as glutathione and mycothiol, ergothioneine exists predominantly in its thione tautomer form at physiological pH.[4][5] This tautomerization renders it highly resistant to auto-oxidation, making it a stable and persistent antioxidant within the cell.[4][5]

Core Physiological Functions: A Shield Against Hostile Environments

The primary and most well-documented function of ergothioneine in mycobacteria is its role as a potent antioxidant.[4][6] This function is critical for the survival of pathogenic mycobacteria, such as M. tuberculosis, within the hostile environment of the host macrophage, where they are relentlessly bombarded with reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7]

A Bulwark Against Oxidative and Nitrosative Stress

Experimental evidence robustly supports the role of ergothioneine in protecting mycobacteria from oxidative damage. Mutant strains of M. tuberculosis and M. smegmatis unable to synthesize ergothioneine (e.g., egtA or egtD knockouts) exhibit significantly increased sensitivity to various oxidative stressors, including hydrogen peroxide (H₂O₂), paraquat, menadione, and cumene hydroperoxide.[6][8]

Interestingly, ergothioneine and mycothiol appear to have partially overlapping yet distinct roles in combating oxidative stress. A double mutant of M. smegmatis lacking both ergothioneine and mycothiol is profoundly more sensitive to peroxide than either single mutant, suggesting a synergistic or compensatory relationship between these two low-molecular-weight thiols.[6] This functional redundancy underscores the importance of maintaining a robust antioxidant defense system in mycobacteria.

Mycobacterial Strain Oxidative Stressor Observed Phenotype Reference
M. tuberculosis ΔegtAHydrogen Peroxide (H₂O₂)Increased sensitivity[8]
M. tuberculosis ΔegtDParaquatIncreased sensitivity[8]
M. smegmatis ΔegtDPeroxideNo significant change in sensitivity
M. smegmatis ΔmshAΔegtDPeroxideSignificantly increased sensitivity[6]

Table 1: Phenotypic analysis of ergothioneine-deficient mycobacterial mutants under oxidative stress.

Maintaining Redox and Bioenergetic Homeostasis

Beyond its direct antioxidant activity, ergothioneine is emerging as a critical regulator of intracellular redox and bioenergetic homeostasis in M. tuberculosis.[8][9] The production of ergothioneine is regulated by the redox-sensing protein WhiB3, a 4Fe-4S cluster-containing transcription factor that senses the intracellular redox environment.[4][8] This regulatory link suggests that ergothioneine biosynthesis is finely tuned to the metabolic state of the cell.

Furthermore, ergothioneine has been shown to modulate the susceptibility of M. tuberculosis to certain antitubercular drugs.[5][8] This modulation is likely linked to its role in maintaining the redox balance and bioenergetic state of the cell, which can influence the efficacy of drugs that target cellular respiration or generate oxidative stress.[8]

A Key Contributor to Virulence and Intracellular Survival

The ability of M. tuberculosis to establish and maintain a persistent infection is intrinsically linked to its capacity to survive within host macrophages. Ergothioneine biosynthesis is essential for the long-term survival of M. tuberculosis in macrophages and for its virulence in animal models of infection.[5][8][10] Ergothioneine-deficient mutants of M. tuberculosis are attenuated in their ability to replicate within macrophages and exhibit reduced pathology in mouse models of tuberculosis.[8][10]

A fascinating aspect of ergothioneine's role in virulence is its active secretion by mycobacteria.[6] Quantification of ergothioneine in M. smegmatis cultures revealed that a significant portion is found in the extracellular medium.[11] This secretion suggests that ergothioneine may have an extracellular role in modulating the host immune response or protecting the bacterial cell from external threats before they can penetrate the cell wall.

EGT_Function cluster_stress Stress Resistance cluster_homeostasis Cellular Homeostasis cluster_virulence Virulence & Survival cluster_regulation Regulation EGT Ergothioneine ROS_RNS Reactive Oxygen & Nitrogen Species EGT->ROS_RNS Scavenges Redox Redox Balance EGT->Redox Maintains Bioenergetics Bioenergetics EGT->Bioenergetics Maintains Macrophage Macrophage Survival EGT->Macrophage Enhances Drug_Susceptibility Drug Susceptibility EGT->Drug_Susceptibility Modulates WhiB3 WhiB3 (Redox Sensor) WhiB3->EGT Regulates Biosynthesis

Caption: The multifaceted physiological roles of ergothioneine in mycobacteria.

Regulation of Ergothioneine Biosynthesis: A Tightly Controlled Process

Given the metabolic cost of ergothioneine synthesis, it is not surprising that its production is tightly regulated.[2] In M. tuberculosis, the serine/threonine protein kinase PknD has been shown to phosphorylate EgtD, the first enzyme in the biosynthetic pathway.[2][10] This phosphorylation event negatively regulates the activity of EgtD, thereby controlling the flux through the ergothioneine biosynthesis pathway.[2] This regulatory mechanism allows the bacterium to modulate ergothioneine production in response to environmental cues, such as nutrient availability.[10] For instance, intracellular levels of ergothioneine increase during the late logarithmic phase of growth and are crucial for the survival of M. tuberculosis during starvation.[4][10]

Experimental Methodologies: A Practical Guide for the Bench Scientist

To facilitate further research into the fascinating biology of ergothioneine in mycobacteria, this section provides an overview of key experimental protocols. These methodologies are designed to be robust and self-validating, providing a solid foundation for rigorous scientific inquiry.

Quantification of Ergothioneine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Accurate quantification of intracellular and extracellular ergothioneine is fundamental to understanding its physiological role. LC-MS/MS offers a highly sensitive and specific method for this purpose.

Step-by-Step Methodology:

  • Sample Preparation (Intracellular EGT):

    • Harvest mycobacterial cultures at the desired growth phase by centrifugation.

    • Wash the cell pellet twice with sterile water.

    • Resuspend the cells in a lysis buffer (e.g., 70% acetonitrile) containing a known amount of a stable isotope-labeled internal standard, such as Ergothioneine-d3, for accurate quantification.[12][13]

    • Disrupt the cells using a bead beater or sonicator.

    • Clarify the lysate by centrifugation and collect the supernatant for analysis.[2]

  • Sample Preparation (Extracellular EGT):

    • Filter the culture supernatant through a 0.22 µm filter to remove bacterial cells.

    • Lyophilize the filtered supernatant and resuspend it in a suitable solvent (e.g., 25% acetonitrile with 0.05% formic acid) containing the internal standard.[11]

  • LC-MS/MS Analysis:

    • Perform chromatographic separation using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining and separating polar molecules like ergothioneine.[11][12]

    • Use a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).[12]

    • Detect and quantify ergothioneine using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and monitoring specific multiple reaction monitoring (MRM) transitions (e.g., m/z 230.1 → 127.1 for ergothioneine).[11]

    • Construct a calibration curve using known concentrations of ergothioneine to quantify the amount in the samples relative to the internal standard.[13]

Generation of Ergothioneine-Deficient Mutants

Creating knockout mutants is essential for elucidating the function of the ergothioneine biosynthesis genes. Specialized transduction and homologous recombination are commonly used techniques for generating targeted gene deletions in mycobacteria.

Step-by-Step Methodology (using specialized transduction):

  • Construct the Allelic Exchange Substrate:

    • Clone the upstream and downstream flanking regions of the target gene (e.g., egtD) into a suicide vector.

    • Insert a selectable marker, such as a hygromycin resistance cassette, between the two flanking regions.

  • Generate the Delivery Phage:

    • Ligate the suicide vector containing the disrupted gene into a temperature-sensitive mycobacteriophage vector.

    • Package the recombinant phage DNA into phage particles.

  • Transduce Mycobacteria:

    • Infect the wild-type mycobacterial strain with the recombinant phage at the permissive temperature.

    • Select for transductants on agar plates containing the appropriate antibiotic (e.g., hygromycin) at the non-permissive temperature.

  • Confirm the Knockout:

    • Verify the replacement of the wild-type gene with the resistance cassette by PCR and Southern blotting.[9]

Assessment of Oxidative Stress Sensitivity

To investigate the role of ergothioneine in protecting against oxidative stress, the sensitivity of wild-type and mutant strains to various oxidizing agents can be compared.

Step-by-Step Methodology:

  • Culture Preparation:

    • Grow wild-type, mutant, and complemented mycobacterial strains to mid-logarithmic phase in standard laboratory medium.

    • Standardize the cell density of all cultures.

  • Exposure to Oxidative Stress:

    • Expose the cultures to a range of concentrations of an oxidative stress-inducing agent (e.g., hydrogen peroxide, cumene hydroperoxide).[14]

    • Include an untreated control for each strain.

  • Viability Assessment:

    • At various time points after exposure, collect aliquots from each culture.

    • Prepare serial dilutions and plate them on appropriate agar medium.

    • Incubate the plates until colonies are visible and determine the number of colony-forming units (CFU) per milliliter.

    • Calculate the percentage of survival for each strain at each time point and concentration of the oxidizing agent.

Macrophage Infection Assay

To assess the role of ergothioneine in intracellular survival and virulence, an in vitro macrophage infection model is indispensable.

Step-by-Step Methodology:

  • Macrophage Preparation:

    • Culture a suitable macrophage cell line (e.g., THP-1) or primary bone marrow-derived macrophages in appropriate cell culture medium.

    • Seed the macrophages in tissue culture plates and allow them to adhere.[8]

  • Bacterial Preparation:

    • Grow the mycobacterial strains to be tested to mid-log phase.

    • Prepare a single-cell suspension of the bacteria and determine the bacterial concentration.[8]

  • Infection:

    • Infect the macrophage monolayers with the mycobacterial strains at a specific multiplicity of infection (MOI), typically between 1 and 10.[8]

    • Allow the bacteria to be phagocytosed for a defined period (e.g., 4 hours).

    • Wash the cells to remove extracellular bacteria.

  • Intracellular Survival Assessment:

    • At various time points post-infection (e.g., 0, 24, 48, 72 hours), lyse the infected macrophages with a gentle detergent (e.g., saponin).

    • Plate serial dilutions of the cell lysates on agar medium to determine the number of intracellular CFU.

    • Monitor the fold-change in CFU over time to assess the intracellular growth and survival of each mycobacterial strain.[6]

Future Directions and Therapeutic Implications

The elucidation of the physiological functions of ergothioneine in mycobacteria opens up new avenues for research and drug development. The enzymes of the ergothioneine biosynthetic pathway represent potential novel targets for the development of new anti-tubercular agents. Inhibiting ergothioneine production could sensitize M. tuberculosis to host-derived oxidative stress and potentially enhance the efficacy of existing drugs.

Further research is needed to fully understand the extracellular role of secreted ergothioneine and its interaction with the host immune system. Additionally, exploring the interplay between ergothioneine and mycothiol metabolism may reveal further intricacies of mycobacterial redox biology.

References

  • Sao Emani, C., Williams, M. J., Wiid, I. J., Hiten, N. F., Viljoen, A. J., Pietersen, R. D., ... & Baker, B. (2013). Ergothioneine is a secreted antioxidant in Mycobacterium smegmatis. Antimicrobial agents and chemotherapy, 57(7), 3202-3207. [Link]

  • Saini, V., Cumming, B. M., Guidry, L., Lamprecht, D., Adamson, J. H., Reddy, V. P., ... & Steyn, A. J. (2016). Ergothioneine maintains redox and bioenergetic homeostasis essential for drug susceptibility and virulence of Mycobacterium tuberculosis. Cell reports, 14(3), 572-585. [Link]

  • Cheah, I. K., & Halliwell, B. (2018). Ergothioneine; antioxidant potential, physiological function and role in disease. Antioxidants & redox signaling, 28(5), 431-444. [Link]

  • Cheah, I. K., & Halliwell, B. (2018). Role of Ergothioneine in Microbial Physiology and Pathogenesis. Antioxidants & redox signaling, 28(5), 431–444. [Link]

  • Sao Emani, C., Williams, M. J., Wiid, I. J., Hiten, N. F., Viljoen, A. J., Pietersen, R. D., ... & Baker, B. (2013). Ergothioneine is a secreted antioxidant in Mycobacterium smegmatis. Antimicrobial agents and chemotherapy, 57(7), 3202-3207. [Link]

  • Richard-Greenblatt, M., Bach, H., Adamson, J., Peña-Diaz, S., Li, W., Steyn, A. J., & Av-Gay, Y. (2015). Regulation of ergothioneine biosynthesis and its effect on Mycobacterium tuberculosis growth and infectivity. Journal of Biological Chemistry, 290(38), 23064-23076. [Link]

  • Genghof, D. S., & Van Damme, O. (1964). Biosynthesis of ergothioneine and hercynine by mycobacteria. Journal of bacteriology, 87(4), 852-862. [Link]

  • Sao Emani, C., Williams, M. J., Wiid, I. J., Hiten, N. F., Viljoen, A. J., Pietersen, R. D., ... & Baker, B. (2013). Ergothioneine is a secreted antioxidant in Mycobacterium smegmatis. Antimicrobial agents and chemotherapy, 57(7), 3202-3207. [Link]

  • Voskuil, M. I., Schnappinger, D., Visconti, K. C., & Schoolnik, G. K. (2003). The response of Mycobacterium tuberculosis to reactive oxygen and nitrogen species. Frontiers in bioscience: a journal and virtual library, 8, s1034-s1044. [Link]

  • Saini, V., Cumming, B. M., Guidry, L., Lamprecht, D., Adamson, J. H., Reddy, V. P., ... & Steyn, A. J. (2016). Ergothioneine Maintains Redox and Bioenergetic Homeostasis Essential for Drug Susceptibility and Virulence of Mycobacterium tuberculosis. Cell reports, 14(3), 572-585. [Link]

  • Song, H., Xu, Y., & Li, H. (2021). Recent Strategies for the Biosynthesis of Ergothioneine. Journal of Agricultural and Food Chemistry, 69(46), 13734-13744. [Link]

  • Cumming, B. M. (2012). Analysis of Ergothioneine Production in Mycobacterium tuberculosis. [Link]

  • Seebeck, F. P. (2010). In vitro reconstitution of mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society, 132(19), 6632-6633. [Link]

  • Richard-Greenblatt, M., Bach, H., Adamson, J., Peña-Diaz, S., Li, W., Steyn, A. J., & Av-Gay, Y. (2015). Regulation of ergothioneine biosynthesis and its effect on Mycobacterium tuberculosis growth and infectivity. Journal of Biological Chemistry, 290(38), 23064-23076. [Link]

  • Richard-Greenblatt, M., Bach, H., Adamson, J., Peña-Diaz, S., Li, W., Steyn, A. J., & Av-Gay, Y. (2015). Regulation of Ergothioneine Biosynthesis and Its Effect on Mycobacterium tuberculosis Growth and Infectivity. Journal of Biological Chemistry, 290(38), 23064–23076. [Link]

  • Saini, V., Cumming, B. M., Guidry, L., Lamprecht, D., Adamson, J. H., Reddy, V. P., ... & Steyn, A. J. (2016). Ergothioneine maintains redox and bioenergetic homeostasis essential for drug susceptibility and virulence of Mycobacterium tuberculosis. Cell reports, 14(3), 572-585. [Link]

  • Richard-Greenblatt, M., Bach, H., Adamson, J., Peña-Diaz, S., Li, W., Steyn, A. J., & Av-Gay, Y. (2015). Regulation of Ergothioneine Biosynthesis and Its Effect on Mycobacterium tuberculosis Growth and Infectivity. Journal of Biological Chemistry, 290(38), 23064-23076. [Link]

  • Domenech, P., & Reed, M. B. (2011). Targeted Gene Knockout and Essentiality Testing by Homologous Recombination. In Mycobacterium tuberculosis Protocols (pp. 211-233). Humana Press. [Link]

  • Kendall, S. L., & Frita, R. (2009). Construction of Targeted Mycobacterial Mutants by Homologous Recombination. In Mycobacteria Protocols (pp. 297-310). Humana Press. [Link]

  • Li, Z., Lou, J., Liu, F., Liu, Y., Shen, X., & Zhang, J. (2021). List of identified sensitive mutants to oxidative stress using hydrogen peroxide. Frontiers in microbiology, 12, 706914. [Link]

  • Wang, M., Armstrong, E., Cheng, D., Spencer, B. A., & Cherry, S. R. (2020). High-throughput radio-TLC analysis. Nuclear medicine and biology, 84, 46-52. [Link]

  • Klatt, C., Schmid, C., & St-Pierre, A. (2017). Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS. Journal of Analytical Atomic Spectrometry, 32(8), 1598-1606. [Link]

  • Melville, D. B., Genghof, D. S., & Inamine, E. (1956). The biosynthesis of ergothioneine. Journal of Biological Chemistry, 223(1), 9-17. [Link]

  • Wilson, A. A., Chio, J., Liyanage, S., Zilberman, E., Vasdev, N., & Scott, P. J. (2020). Improved synthesis of an ergothioneine PET radioligand for imaging oxidative stress in Alzheimer's disease. EJNMMI radiopharmacy and chemistry, 5(1), 1-10. [Link]

  • Kumar, S. (2022). Advances in Radio Thin Layer Chromatography (Radio-TLC). Journal of Chromatography and Separation Techniques, 13(3), 1-2. [Link]

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Protocols & Analytical Methods

Method

HPLC-UV method for 2-thiolhistidine quantification in cell lysates

An Application Note and Detailed Protocol for the Quantification of 2-Thiolhistidine in Cell Lysates by HPLC-UV Authored by: A Senior Application Scientist Introduction: The Significance of 2-Thiolhistidine 2-Thiolhistid...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Quantification of 2-Thiolhistidine in Cell Lysates by HPLC-UV

Authored by: A Senior Application Scientist

Introduction: The Significance of 2-Thiolhistidine

2-Thiolhistidine (2-thioHis) is a sulfur-containing amino acid derivative and the biological precursor to ergothioneine, a potent antioxidant and cytoprotective agent.[1] The quantification of 2-thioHis in cellular systems is crucial for understanding the biosynthetic pathways of ergothioneine, investigating cellular responses to oxidative stress, and exploring its potential role in various physiological and pathological processes. Its accurate measurement provides researchers and drug development professionals with a key biomarker for metabolic flux and antioxidant capacity within cells.

This application note provides a comprehensive, field-tested protocol for the reliable quantification of 2-thiolhistidine in mammalian cell lysates using a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The methodology is designed to be both accurate and accessible, ensuring data integrity through a self-validating framework.

Principle of the Method

This method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity. Cellular metabolites are extracted using a procedure that simultaneously quenches metabolic activity and precipitates proteins. The resulting supernatant, containing 2-thiolhistidine, is injected into an HPLC system. The analyte is separated from other cellular components on a C18 stationary phase using an isocratic mobile phase. Quantification is achieved by monitoring the UV absorbance of the column eluent at 257 nm, the characteristic absorbance maximum for the imidazothione moiety of 2-thiolhistidine.[1]

I. Materials and Reagents

  • Chemicals & Solvents

    • 2-Thiolhistidine (L-form preferred, as the biological isomer) standard (e.g., Sigma-Aldrich)

    • HPLC-grade Methanol (MeOH)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water

    • Trifluoroacetic acid (TFA), HPLC-grade

    • Trichloroacetic acid (TCA), ACS grade or higher

    • Phosphate-Buffered Saline (PBS), pH 7.4

  • Equipment & Consumables

    • HPLC system with a UV/Vis or Diode Array Detector (DAD)

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Refrigerated centrifuge capable of >12,000 x g

    • Microcentrifuge tubes (1.5 mL)

    • Cell scraper

    • Vortex mixer

    • Analytical balance

    • Calibrated pipettes

    • Syringe filters (0.22 µm, Nylon or PVDF)

    • HPLC vials with inserts

II. Experimental Protocols

Protocol 1: Sample Preparation from Adherent Cell Culture

This protocol is optimized to rapidly halt metabolism and efficiently extract small polar molecules like 2-thiolhistidine while removing interfering macromolecules.

  • Cell Culture: Grow adherent cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) to the desired confluency or experimental endpoint.

  • Quenching and Washing:

    • Aspirate the cell culture medium completely.

    • Causality: This step is critical to remove extracellular components that could interfere with the analysis.

    • Immediately wash the cell monolayer with 5 mL of ice-cold PBS. Aspirate the PBS completely.

    • Causality: A quick wash with ice-cold PBS removes residual media without causing significant metabolite leakage, and the cold temperature helps slow down enzymatic reactions.[2]

  • Metabolite Extraction:

    • Add 1 mL of ice-cold 80% methanol (Methanol:Water, 80:20 v/v) to each well (for a 6-well plate).

    • Causality: An ice-cold methanol solution serves a dual purpose: it effectively permeabilizes cell membranes to extract polar metabolites and instantly denatures enzymes, thereby quenching all metabolic activity.[3] This prevents the artificial degradation or synthesis of 2-thioHis post-harvesting.

    • Place the culture plate on ice and incubate for 10 minutes.

  • Cell Lysis and Harvesting:

    • Using a cell scraper, thoroughly scrape the cells from the surface of the dish into the methanol solution.

    • Causality: Mechanical disruption ensures that all cellular material is collected and exposed to the extraction solvent, maximizing the recovery of intracellular metabolites.[2]

    • Pipette the resulting cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation and Clarification:

    • Vortex the lysate vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[4]

    • Causality: Proteins can interfere with HPLC analysis by fouling the column. The cold organic solvent precipitates them out of the solution, and centrifugation efficiently separates them from the metabolite-rich supernatant.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a new, clean microcentrifuge tube. Avoid disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Causality: Filtering removes any remaining particulate matter that could block the HPLC column or tubing, ensuring the longevity of the instrument and the quality of the chromatography.

    • Store samples at -80°C until analysis.

Protocol 2: Preparation of Standards and Calibration Curve
  • Stock Solution: Accurately weigh ~5 mg of 2-thiolhistidine standard and dissolve it in HPLC-grade water to create a 1 mg/mL primary stock solution. Store at -20°C.

  • Working Standards: Perform serial dilutions of the primary stock solution with 80% methanol to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.

    • Causality: Preparing standards in the same solvent as the final sample extract (80% methanol) minimizes solvent mismatch effects during injection, leading to better peak shape and more accurate quantification.

  • Calibration Curve: Inject each standard in triplicate and plot the average peak area against the known concentration. The resulting curve should be linear, with a correlation coefficient (R²) of ≥ 0.995.

Protocol 3: HPLC-UV Chromatographic Analysis
  • HPLC System Configuration:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 98% Mobile Phase A and 2% Mobile Phase B.

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Causality: TFA is an ion-pairing agent that sharpens the peak shape of polar, ionizable compounds like 2-thioHis on a non-polar C18 column. The low percentage of organic modifier (ACN) ensures sufficient retention of this hydrophilic molecule.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 257 nm[1]

    • Run Time: 10 minutes

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (80% methanol) to ensure no system contamination.

    • Run the calibration standards from lowest to highest concentration.

    • Inject the prepared cell lysate samples.

    • Inject a quality control (QC) standard periodically (e.g., every 10 sample injections) to monitor system performance.

III. Data Analysis and Quantification

  • Identify the 2-thiolhistidine peak in the sample chromatograms by comparing its retention time with that of the authentic standard.

  • Integrate the peak area for 2-thiolhistidine in each sample.

  • Calculate the concentration of 2-thiolhistidine in the sample (in µg/mL) using the linear regression equation derived from the calibration curve:

    • y = mx + c

    • Where y is the peak area, m is the slope, x is the concentration, and c is the y-intercept.

  • Normalize the final concentration to the amount of starting material, typically cell number or total protein content, to allow for meaningful comparisons between samples.

IV. Method Validation

For a method to be trustworthy, it must be validated to ensure it is fit for its intended purpose.[5][6] Key validation parameters are summarized below.

Parameter Method of Evaluation Typical Acceptance Criteria
Specificity Analyze a blank matrix (lysate from cells known not to produce 2-thioHis, if available) and compare it to a matrix spiked with 2-thioHis. The peak for 2-thioHis should be absent in the blank and well-resolved from other matrix components.No interfering peaks at the retention time of the analyte.
Linearity Construct a calibration curve with at least 5-6 non-zero concentrations and perform linear regression analysis.[6][7]Correlation coefficient (R²) ≥ 0.995.
Accuracy Analyze a blank cell lysate matrix spiked with known concentrations of 2-thioHis (e.g., low, medium, and high levels). Calculate the percent recovery.Recovery between 85-115%.
Precision Repeatability (Intra-day): Analyze 6 replicates of a QC sample on the same day. Intermediate Precision (Inter-day): Analyze 6 replicates of a QC sample on different days by different analysts.[6]Relative Standard Deviation (%RSD) ≤ 15%.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected. Often calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve).Signal-to-Noise Ratio (S/N) > 3.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be accurately quantified. Often calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve).[7]S/N > 10, with acceptable precision and accuracy (%RSD ≤ 20%).

V. Workflow Visualization

The overall experimental process from cell culture to data analysis is outlined in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification node_culture 1. Cell Culture node_harvest 2. Harvest & Quench (Ice-cold PBS wash) node_culture->node_harvest node_extract 3. Metabolite Extraction (80% Methanol) node_harvest->node_extract node_lyse 4. Scrape & Lyse node_extract->node_lyse node_precip 5. Protein Precipitation (Centrifugation at 4°C) node_lyse->node_precip node_filter 6. Supernatant Filtration (0.22 µm filter) node_precip->node_filter node_hplc 7. HPLC-UV Analysis (C18 Column, 257 nm) node_filter->node_hplc node_quant 8. Peak Integration & Quantification node_hplc->node_quant node_norm 9. Data Normalization (per cell number or protein) node_quant->node_norm

Sources

Application

Application Note: Efficient Extraction of 2-Thiolhistidine from Biological Tissues

Introduction 2-Thiolhistidine, more commonly known as L-ergothioneine (EGT), is a unique sulfur-containing amino acid derived from histidine.[1][2] It is synthesized by various fungi and bacteria and acquired by humans a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Thiolhistidine, more commonly known as L-ergothioneine (EGT), is a unique sulfur-containing amino acid derived from histidine.[1][2] It is synthesized by various fungi and bacteria and acquired by humans and animals exclusively through their diet.[1][2] EGT is a potent antioxidant and cytoprotective agent, playing a crucial role in mitigating oxidative stress and inflammation.[1][3] Its accumulation in tissues subjected to high oxidative stress, such as red blood cells, liver, and kidney, underscores its physiological significance.[2][4]

The accurate quantification of EGT in biological tissues is paramount for understanding its role in health and disease. However, the reactive nature of its thiol group presents significant analytical challenges. The thiol is susceptible to oxidation during sample preparation, leading to the formation of disulfides and other oxidized species, which can result in the underestimation of EGT levels.[5] Furthermore, efficient liberation of EGT from the complex cellular matrix and removal of interfering substances like proteins and lipids are critical for reliable analysis.[6][7]

This application note provides a robust, step-by-step protocol for the efficient extraction of 2-thiolhistidine from biological tissue samples, designed to ensure stability and high recovery for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Principle of the Method

The described method is based on a multi-step strategy designed to maximize the recovery of native 2-thiolhistidine while minimizing artifactual oxidation. The core principles are:

  • Rapid Homogenization: Mechanical disruption of the tissue in a carefully selected buffer to release intracellular contents while preserving the integrity of the analyte.[6]

  • Oxidation Prevention: Immediate stabilization of the reactive thiol group. This is achieved by maintaining low temperatures and using an acidic extraction environment which slows oxidation kinetics.[5][6] For certain applications, derivatization with an alkylating agent can be employed to form a stable thioether bond.[8]

  • Efficient Protein Removal: Precipitation of proteins using a combination of an organic solvent and acid, which effectively denatures and removes the bulk of the protein matrix that can interfere with downstream analysis.[9][10]

  • Sample Cleanup: A final filtration step ensures the removal of particulate matter, providing a clean extract suitable for sensitive analytical instrumentation.[1]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from tissue collection to the final extract ready for analysis.

ExtractionWorkflow cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Extraction & Precipitation cluster_purify Phase 3: Purification cluster_analysis Phase 4: Analysis Tissue 1. Weigh Frozen Tissue Sample Homogenize 2. Homogenize in Ice-Cold Buffer Tissue->Homogenize Mechanical Disruption AddSolvent 3. Add Ice-Cold Acetonitrile/TCA Homogenize->AddSolvent Release Analyte Vortex 4. Vortex Vigorously AddSolvent->Vortex Protein Denaturation Incubate 5. Incubate at -20°C Vortex->Incubate Enhance Precipitation Centrifuge 6. Centrifuge at 4°C Incubate->Centrifuge Pellet Proteins Supernatant 7. Collect Supernatant Centrifuge->Supernatant Isolate Extract Filter 8. Filter (0.22 µm) Supernatant->Filter Remove Particulates LCMS 9. LC-MS/MS Analysis Filter->LCMS Injectable Sample

Sources

Method

Application Note: Metabolic Tracking of 2-Thiolhistidine using Stable Isotope Labeling

Here are the detailed Application Notes and Protocols for "Stable isotope labeling of 2-thiolhistidine for metabolic tracking". Abstract This technical guide provides a comprehensive framework for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Here are the detailed Application Notes and Protocols for "Stable isotope labeling of 2-thiolhistidine for metabolic tracking".

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of stable isotope labeling for the metabolic tracking of 2-thiolhistidine (2-thioHis). 2-Thiolhistidine, a sulfur-containing derivative of histidine, is a precursor to the potent antioxidant ergothioneine and may have independent biological activities.[1][2][3] Understanding its metabolic fate is crucial for elucidating its physiological roles and therapeutic potential. This document outlines detailed protocols for the incorporation of stable isotopes, specifically ³⁴S, into 2-thioHis and its subsequent analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are designed to be robust and reproducible, providing a foundation for investigating the metabolism of this intriguing molecule in various biological systems.

Introduction: The Significance of 2-Thiolhistidine and Its Metabolic Tracking

2-Thiolhistidine is a naturally occurring amino acid analog where the C2 position of the imidazole ring of histidine is substituted with a thiol group.[4][5] It is a key intermediate in the biosynthesis of ergothioneine (EGT), a unique antioxidant that humans and other animals must obtain from their diet.[1][3][6] EGT is accumulated in specific tissues and is believed to protect against oxidative stress.[7] While the focus has often been on EGT, the direct biological activities and metabolic pathways of 2-thioHis itself are less understood.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in complex biological systems. By replacing a naturally abundant isotope (e.g., ³²S) with a heavier, stable isotope (e.g., ³⁴S), the labeled molecule can be distinguished from its endogenous counterparts by mass spectrometry. This allows for precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without interfering with the biological processes. The use of stable sulfur isotopes, such as in the SULAQ (Sulfur Stable Isotope Labeling of Amino Acids for Quantification) method, has proven effective for quantitative proteomics and can be adapted for tracking specific sulfur-containing metabolites.[8][9][10]

This application note details the necessary protocols to successfully label 2-thioHis with ³⁴S and subsequently track its metabolic conversion in a cellular model. The principles outlined can be adapted for in vivo studies as well.

Scientific Rationale and Experimental Design

The core principle of this methodology is to introduce a ³⁴S-labeled precursor into a biological system and monitor the appearance of the heavy isotope in 2-thioHis and its downstream metabolites. The mass shift of +2 Da for each incorporated ³⁴S atom allows for unambiguous detection by mass spectrometry.

Choice of Isotope: ³⁴S

Sulfur has four stable isotopes, with ³²S being the most abundant (~95%). ³⁴S has a natural abundance of approximately 4.2%, making the +2 Da mass shift readily distinguishable from the natural isotopic distribution of unlabeled molecules. The use of a stable isotope avoids the safety and disposal issues associated with radioactive tracers like ³⁵S.

Labeling Strategy: Metabolic Incorporation

The protocol will focus on providing a ³⁴S-labeled sulfur source to a biological system capable of synthesizing 2-thioHis or incorporating the label into it. For organisms that synthesize 2-thioHis, such as certain fungi and mycobacteria, providing a ³⁴S-labeled cysteine or sulfate in the growth medium is an effective strategy.[6][11] For mammalian systems, which do not synthesize ergothioneine and likely have limited capacity for 2-thioHis synthesis, direct administration of synthesized ³⁴S-2-thioHis is the preferred approach.

Analytical Technique: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices. The chromatographic separation resolves 2-thioHis from other cellular components, and the mass spectrometer provides both the mass-to-charge ratio (m/z) for identifying the labeled compound and fragmentation patterns for structural confirmation.

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the key experiments.

Workflow for Stable Isotope Labeling and Metabolic Tracking of 2-Thiolhistidine

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_synthesis Synthesis of ³⁴S-2-Thiolhistidine cluster_cell_culture Cell Culture Experiment cluster_analysis LC-MS/MS Analysis synthesis Chemical Synthesis of ³⁴S-2-Thiohistidine cell_culture Cell Seeding and Growth synthesis->cell_culture Labeled Compound treatment Treatment with ³⁴S-2-Thiohistidine cell_culture->treatment incubation Time-Course Incubation treatment->incubation harvesting Cell Harvesting and Lysis incubation->harvesting extraction Metabolite Extraction harvesting->extraction Cell Lysate lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Metabolite Identification ms_detection->data_analysis

Caption: Experimental workflow for metabolic tracking of 2-thiolhistidine.

Protocol 1: Synthesis of ³⁴S-2-Thiolhistidine (Conceptual Outline)

The chemical synthesis of isotopically labeled amino acids can be complex. While several methods exist for synthesizing histidine and its derivatives, incorporating a stable isotope requires starting with a labeled precursor.[12][13][14][15] A plausible synthetic route for ³⁴S-2-thiolhistidine would involve the use of a ³⁴S-thiourea or a similar sulfur-donating reagent.

Note: This protocol is a conceptual outline. The synthesis of custom labeled compounds is often outsourced to specialized chemical synthesis companies.

  • Starting Material: Obtain a commercially available, highly enriched ³⁴S-labeled sulfur source, such as Potassium [³⁴S]thiocyanate (K³⁴SCN).

  • Reaction with a Histidine Precursor: React the ³⁴S-labeled thiocyanate with a suitable protected histidine derivative, such as Nα-benzoyl-L-histidine methyl ester, under conditions that favor the formation of the 2-thiol derivative.

  • Deprotection: Remove the protecting groups from the amino and carboxyl moieties to yield ³⁴S-2-thiolhistidine.

  • Purification and Characterization: Purify the final product using techniques like high-performance liquid chromatography (HPLC). Confirm the identity and isotopic enrichment of the synthesized ³⁴S-2-thiolhistidine using mass spectrometry and NMR spectroscopy.

Protocol 2: Metabolic Tracking in a Cellular Model

This protocol describes the application of synthesized ³⁴S-2-thiolhistidine to a cell culture model to track its uptake and metabolism.

Materials and Reagents:

  • Mammalian cell line of interest (e.g., HepG2, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM, EMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Synthesized ³⁴S-2-Thiolhistidine (stock solution in sterile water or PBS)

  • Unlabeled 2-Thiolhistidine (for standard curve)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Cell Culture:

    • Culture cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells and seed them into 6-well plates at a density of 5 x 10⁵ cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Treatment with ³⁴S-2-Thiolhistidine:

    • Prepare a working solution of ³⁴S-2-thiolhistidine in complete cell culture medium at a final concentration of 10-100 µM.

    • Remove the old medium from the cells and wash once with sterile PBS.

    • Add 2 mL of the ³⁴S-2-thiolhistidine-containing medium to each well. Include control wells with unlabeled medium.

  • Time-Course Incubation:

    • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of uptake and metabolism.

  • Cell Harvesting and Lysis:

    • At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

    • Scrape the cells from the bottom of the well and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

  • Metabolite Extraction:

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried metabolites in 100 µL of 50% methanol for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

LC Conditions (Example):

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-98% B

    • 8-10 min: 98% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example for Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Unlabeled 2-Thiohistidine (³²S): Precursor ion m/z 188.0 → Product ions (e.g., m/z 142.0, 110.0)

    • Labeled 2-Thiohistidine (³⁴S): Precursor ion m/z 190.0 → Product ions (e.g., m/z 144.0, 112.0)

    • Potential Metabolites (e.g., ³⁴S-Ergothioneine): Precursor ion m/z 232.1 → Product ions

  • Optimization: The specific product ions and collision energies should be optimized by direct infusion of standards.

Data Analysis and Interpretation

The primary output of the LC-MS/MS analysis will be chromatograms showing the intensity of the selected MRM transitions over time.

  • Quantification: Create a standard curve using known concentrations of unlabeled 2-thiohistidine to quantify the endogenous levels. The concentration of the labeled species can be determined relative to the initial concentration added or by using a labeled internal standard.

  • Isotopic Enrichment: Calculate the percentage of isotopic enrichment by comparing the peak areas of the labeled (m/z 190.0) and unlabeled (m/z 188.0) 2-thiohistidine.

  • Metabolite Identification: Search for the appearance of other ³⁴S-containing compounds by looking for the characteristic +2 Da mass shift in potential metabolites, such as ergothioneine. The fragmentation patterns of these putative metabolites should be compared to known standards if available.

Example Data Presentation

The quantitative data can be summarized in tables for easy comparison.

Table 1: Uptake and Isotopic Enrichment of 2-Thiolhistidine in HepG2 Cells

Time (hours)Intracellular ³²S-2-thioHis (pmol/10⁶ cells)Intracellular ³⁴S-2-thioHis (pmol/10⁶ cells)Isotopic Enrichment (%)
05.2 ± 0.800
15.5 ± 0.912.3 ± 1.569.1
45.1 ± 0.745.8 ± 4.290.0
84.9 ± 0.668.2 ± 5.993.3
244.5 ± 0.575.1 ± 6.894.4

Causality and Self-Validation

  • Causality: The choice of a stable isotope ensures that the observed labeled molecules are directly derived from the administered ³⁴S-2-thioHis, establishing a clear metabolic lineage. The time-course experiment helps to establish the temporal relationship between the uptake of the precursor and the appearance of its metabolites.

  • Self-Validation: The protocol includes internal checks for validity. The absence of ³⁴S-labeled compounds at time zero confirms that there is no contamination. The consistent fragmentation patterns between labeled and unlabeled counterparts validate the identity of the tracked molecules. The use of a standard curve ensures accurate quantification.

Troubleshooting

IssuePotential CauseSolution
Low signal for ³⁴S-2-thioHis Poor cell uptake, rapid metabolism, or inefficient extraction.Increase the concentration of the labeled compound, shorten the incubation time, or optimize the metabolite extraction protocol.
High background noise Matrix effects from the cell lysate.Optimize the LC gradient to better separate the analyte from interfering compounds. Consider solid-phase extraction (SPE) for sample cleanup.
No labeled metabolites detected The chosen cell line does not metabolize 2-thioHis, or the incubation time is too short.Use a different cell model known to express the relevant enzymes, or extend the incubation period.

Conclusion

The protocols detailed in this application note provide a robust framework for the stable isotope labeling and metabolic tracking of 2-thiolhistidine. By employing these methods, researchers can gain valuable insights into the metabolic fate of this important sulfur-containing amino acid, paving the way for a better understanding of its role in health and disease.

References

  • Cheah, I. K., & Halliwell, B. (2021). Ergothioneine; antioxidant potential, physiological function and role in disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1867(11), 166225.
  • Jehmlich, N., Schmidt, F., Hartwich, M., von Bergen, M., & Richnow, H. H. (2012). Sulfur-36S stable isotope labeling of amino acids for quantification (SULAQ). Journal of proteomics, 75(4), 1365–1373. [Link]

  • van der Hoek, S. A., Darbani, B., & Seebeck, F. P. (2021). Ergothioneine in a peptide: Substitution of histidine with 2-thiohistidine in bioactive peptides. Journal of Peptide Science, 27(10), e3339. [Link]

  • Schmidt, F., Jehmlich, N., Taubert, M., von Bergen, M., & Seifert, J. (2018). Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses. Methods in molecular biology (Clifton, N.J.), 1841, 163–174. [Link]

  • Glatt, S., Zabel, U., & Seebeck, F. P. (2022). Ergothioneine, Ovothiol A, and Selenoneine—Histidine-Derived, Biologically Significant, Trace Global Alkaloids. Molecules, 27(8), 2588. [Link]

  • Taubert, M., Jehmlich, N., Vogt, C., Richnow, H. H., & von Bergen, M. (2013). Sulfur-34S stable isotope labeling of amino acids for quantification (SULAQ34) of proteomic changes in Pseudomonas fluorescens during naphthalene degradation. Journal of proteome research, 12(4), 1930–1936. [Link]

  • van der Wel, P. C., van der Heijden, R., & van der Gen, A. (2014). Preparation of 2'- 13 C-L-Histidine Starting from 13 C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. Molecules (Basel, Switzerland), 19(1), 1023–1033. [Link]

  • Schmidt, F., Taubert, M., Jehmlich, N., von Bergen, M., & Seifert, J. (2013). Sulfur-34S stable isotope labeling of amino acids for quantification (SULAQ34) of proteomic changes in Pseudomonas fluorescens during naphthalene degradation. VIVO.[Link]

  • Wikipedia. (2024). Ergothioneine. In Wikipedia. [Link]

  • Rahman, T., & He, Y. (2025). Ergothioneine: An Antioxidative, Neuroprotective and Anti-Inflammatory Compound from Mushroom Residuals. Molecules, 30(23), 1-20. [Link]

  • Seebeck, F. P. (2013). Thiohistidine biosynthesis. Chimia, 67(5), 333-336. [Link]

  • Sonke, T., Van Den Dool, R. T., & Raap, J. (2025). Synthesis of L‐histidine specifically labelled with stable isotopes. ResearchGate.[Link]

  • Raap, J., Van der Wel, P., & Van der Gen, A. (2025). Preparation of 2'-C-L-Histidine Starting from C-Thiocyanate: Synthetic Access to Any Site-Directed Stable Isotope Enriched L-Histidine. ResearchGate.[Link]

  • Harington, C. R., & Overhoff, J. (1933). A new synthesis of 2-thiolhistidine together with experiments towards the synthesis of ergothioneine. Biochemical Journal, 27(2), 338-344. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiolhistidine. PubChem Compound Database. [Link]

  • Esaki, N., Shimada, H., & Tanaka, H. (1991). Synthesis of selectively multi-labelled histidines with stable isotopes and chiral synthesis of L-histidine from L-aspartic acid. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. [Link]

Sources

Application

Application of 2-thiolhistidine in in vitro oxidative stress models

Application Notes and Protocols: Engineering In Vitro Oxidative Stress Models utilizing 2-Thiolhistidine Executive Summary As oxidative stress remains a central pathology in neurodegeneration, cardiovascular disease, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols: Engineering In Vitro Oxidative Stress Models utilizing 2-Thiolhistidine

Executive Summary

As oxidative stress remains a central pathology in neurodegeneration, cardiovascular disease, and skin aging, the development of targeted antioxidant therapeutics requires robust in vitro validation. 2-Thiolhistidine (2-thioHis), the non-methylated precursor to the potent naturally occurring antioxidant ergothioneine (EGT)[1], has emerged as a highly versatile compound for these models. Unlike EGT, 2-thioHis contains both free α-amino and α-carboxylic acid groups, allowing it to be directly substituted for standard histidine in bioactive peptides (e.g., the GHK tripeptide) to engineer targeted antioxidant and metal-chelating therapeutics[1]. This guide provides a comprehensive, self-validating framework for deploying 2-thioHis in both cell-free and cell-based oxidative stress models.

Mechanistic Grounding: The Chemistry of 2-Thiolhistidine

To design effective experiments, one must first understand the causality behind 2-thioHis’s behavior in solution. Standard thiols, such as glutathione (GSH) or cysteine, are prone to autoxidation in the presence of transition metals, often acting as pro-oxidants under specific in vitro conditions.

2-Thiolhistidine bypasses this limitation through a unique thione-thiol tautomerism [2]. At physiological pH, it exists predominantly in the thione state. This structural configuration confers two distinct advantages:

  • Redox-Inactive Metal Chelation: 2-thioHis aggressively binds cuprous (Cu+) and cupric (Cu2+) ions, forming a redox-inactive complex. This effectively sequesters the metal, preventing it from participating in Fenton-like reactions that generate highly destructive hydroxyl radicals (•OH)[3].

  • Direct ROS Scavenging: When exposed to reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) or singlet oxygen, 2-thioHis acts as a direct scavenger, eventually oxidizing into stable disulfides without propagating free radical chain reactions[4].

Mechanism ThioHis 2-Thiolhistidine (Thione-Thiol Tautomer) Metals Transition Metals (Cu2+, Fe2+) ThioHis->Metals Chelates ROS Reactive Oxygen Species (•OH, H2O2) ThioHis->ROS Neutralizes Complex Redox-Inactive Complex (Fenton Inhibition) Metals->Complex Forms Scavenge Direct Scavenging (Disulfide Formation) ROS->Scavenge Undergoes Protect Macromolecule Protection (DNA, Proteins) Complex->Protect Prevents Damage Scavenge->Protect Preserves Integrity

Fig 1: Dual mechanism of 2-thiolhistidine via metal chelation and direct ROS scavenging.

Application 1: Cell-Free Copper-Induced Oxidation Model

Objective: To isolate and quantify the metal-chelating and direct ROS-scavenging properties of 2-thioHis without confounding cellular variables.

Causality & Design: We utilize a Cu(II)/H2O2 and Cu(II)/ascorbate system[3]. Copper catalyzes the breakdown of H2O2 into hydroxyl radicals (Fenton chemistry) and oxidizes ascorbate to generate superoxide. By measuring damage to a bystander macromolecule (DNA or Protein), we can quantify the protective capacity of 2-thioHis.

Protocol: DNA Strand Breakage Assay

  • Reagent Preparation: Prepare a 10 mM stock of 2-thioHis in deionized water. Freshly prepare 1 mM CuCl2 and 10 mM H2O2.

  • Reaction Setup: In a sterile microcentrifuge tube, add 10 µg/mL of supercoiled plasmid DNA (e.g., pBR322) in 10 mM phosphate buffer (pH 7.4).

  • Pre-equilibration: Introduce 2-thioHis to achieve final concentrations of 0.1 mM to 1.0 mM. Incubate at 37°C for 10 minutes. Expert Insight: This pre-incubation is critical as it allows 2-thioHis to thermodynamically equilibrate and form complexes with any trace metals before the massive oxidative insult is introduced.

  • Oxidative Induction: Add CuCl2 (0.1 mM final), immediately followed by H2O2 (1 mM final)[3].

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding 1 mM EDTA to strip the copper and halt Fenton cycling.

  • Analysis: Resolve the DNA on a 1% agarose gel. Quantify the densitometry of the supercoiled band (intact DNA) versus the open circular/linear bands (damaged DNA).

Self-Validation Checkpoint: Run parallel assays using Cu(II)/H2O2 and Cu(II)/ascorbate. If 2-thioHis protects DNA in both environments, it confirms that its primary protective mechanism is upstream metal sequestration rather than specific radical scavenging[3].

Application 2: Cellular H2O2-Induced Oxidative Stress Model

Objective: To evaluate the membrane permeability, cytotoxicity, and intracellular antioxidant efficacy of 2-thioHis and 2-thioHis-substituted peptides.

Causality & Design: While cell-free assays prove chemical interaction, biological efficacy requires cellular models. K562 erythroleukemia cells or human dermal fibroblasts are ideal due to their well-characterized Nrf2/ARE redox pathways[5]. H2O2 is used as the stressor because it is membrane-permeable and accurately mimics physiological oxidative bursts[5].

Protocol: Intracellular ROS & Viability Assessment

  • Cell Culture: Seed K562 cells at 1 × 10⁵ cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS[5].

  • Pre-treatment: Treat the cells with 2-thioHis (1 µM to 100 µM) for 24 hours. Expert Insight: A 24-hour pre-treatment is necessary not just for intracellular accumulation, but to allow potential downstream activation of endogenous antioxidant enzymes via the Nrf2 pathway[2][5].

  • Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C in the dark. DCFDA is deacetylated by cellular esterases and later oxidized by ROS into highly fluorescent DCF.

  • Stress Induction: Remove the probe, wash, and expose cells to 100 µM H2O2 for 2 hours[5].

  • Fluorescence Measurement: Read DCF fluorescence (Ex: 485 nm, Em: 535 nm) using a microplate reader.

Workflow Prep 1. Reagent Prep (2-thioHis) Cell 2. Cell Culture (K562/Fibroblasts) Prep->Cell Incubate 3. Pre-treatment (24h Incubation) Cell->Incubate Stress 4. Oxidative Stress (100 µM H2O2) Incubate->Stress Assay 5. Endpoint Assays (DCFDA / Viability) Stress->Assay

Fig 2: Step-by-step workflow for cellular H2O2-induced oxidative stress assays.

Self-Validation Checkpoint: A reduction in ROS fluorescence can artificially result from cell death (fewer cells = less fluorescence). Therefore, a parallel viability assay (e.g., MTT or CellTiter-Glo) is mandatory. Normalizing DCF fluorescence against cell viability scores ensures the observed effect is a genuine cytoprotective buffering of oxidative stress, not an artifact of toxicity.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes when applying 2-thioHis across the described in vitro models, providing a benchmark for assay validation.

Assay TypeStress Inducer2-thioHis ConcentrationExpected OutcomeMechanistic Pathway
DNA Strand Breakage 0.1 mM Cu(II) + 1 mM H2O20.1 – 1.0 mM>80% preservation of supercoiled DNAFormation of redox-inactive Cu-complex
Protein Carbonyl 0.1 mM Cu(II) + 1 mM Ascorbate0.1 – 1.0 mMSignificant reduction in carbonyl formationInhibition of metal-catalyzed oxidation
Intracellular ROS 100 µM H2O210 – 100 µM>50% reduction in DCF fluorescenceDirect ROS scavenging / Nrf2 activation
Cell Viability 100 µM H2O210 – 100 µMMaintenance of >90% cell viabilityCytoprotection via oxidative buffering

Sources

Technical Notes & Optimization

Troubleshooting

Improving overall yield in 2-thiolhistidine chemical synthesis protocols

Welcome to the technical support center for 2-thiolhistidine (also known as 2-mercaptohistidine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-thiolhistidine (also known as 2-mercaptohistidine) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this unique amino acid, a key precursor to the antioxidant ergothioneine.[1][2] We will delve into common challenges, provide in-depth troubleshooting, and offer optimized protocols to improve your overall yield and product purity.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 2-thiolhistidine typically starts from L-histidine. A common and effective method involves the reaction of histidine with bromine, followed by the introduction of a sulfur source.[3][4]

Core Reaction Pathway

A widely adopted method for 2-thiolhistidine synthesis involves a "one-pot" procedure starting from L-histidine. This process begins with the bromination of the imidazole ring of histidine, followed by the introduction of a thiol-containing reagent to displace the bromine and form the desired 2-thiol group.

Here is a generalized representation of the reaction:

  • Bromination: L-histidine is treated with bromine in an aqueous solution, leading to the formation of a brominated histidine intermediate.

  • Thiolation: A thiol-containing compound, such as L-cysteine or 3-mercaptopropionic acid, is added to the reaction mixture. This thiol displaces the bromine on the imidazole ring, forming a His-Cys adduct.

  • Cleavage: The adduct is then cleaved under elevated temperatures to yield 2-thiolhistidine.[4]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the synthesis of 2-thiolhistidine, providing explanations and actionable solutions.

Issue 1: Low Overall Yield

Q1: My final yield of 2-thiolhistidine is consistently below 50%. What are the most likely causes and how can I improve it?

A1: Low yield is a multifaceted problem often stemming from incomplete reactions, side reactions, or product loss during workup and purification. Here's a systematic approach to troubleshooting:

  • Incomplete Bromination: The initial bromination of histidine is critical. Ensure the reaction is cooled to 0°C before the dropwise addition of bromine to control the reaction rate and prevent unwanted side reactions.[3][4] A bright orange color should be observed.[3]

  • Inefficient Thiolation and Cleavage: The choice of thiol and reaction temperature are crucial for the formation and subsequent cleavage of the intermediate adduct. 3-mercaptopropionic acid has been shown to be effective.[2][4] Ensure the cleavage step is conducted at a sufficiently high temperature (e.g., 80-100°C) for an adequate duration (18-40 hours) to drive the reaction to completion.[4]

  • Product Loss During Isolation: 2-thiolhistidine has high water solubility, which can lead to significant losses during aqueous workups.[5][6] A key optimization is the addition of sodium chloride to the aqueous solution to precipitate the product, significantly improving recovery.[5]

Issue 2: Product Purity and Side Reactions

Q2: I'm observing significant impurities in my final product, as indicated by NMR and LC-MS. What are the common side reactions and how can I minimize them?

A2: Side reactions can significantly impact the purity of your 2-thiolhistidine. Here are some common culprits and mitigation strategies:

  • Over-bromination: Adding an excess of bromine or performing the reaction at a higher temperature can lead to the formation of di-brominated histidine species, which will result in undesired byproducts. Precise control of bromine stoichiometry (typically 1.3 equivalents) is essential.[3][4]

  • Oxidation of the Thiol Group: The thiol group of 2-thiolhistidine is susceptible to oxidation, especially during purification and storage. To minimize this, it's advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible and to use degassed solvents. The formation of 2-oxohistidine, an oxidation product, has been observed in related histidine chemistry.[7][8]

  • Racemization: While less common under the typical reaction conditions, harsh pH or prolonged high temperatures could potentially lead to some degree of racemization. It's good practice to analyze the optical purity of the final product.[9][10]

Issue 3: Challenges in Purification

Q3: I'm struggling to purify 2-thiolhistidine effectively. What are the recommended purification methods?

A3: The high polarity and zwitterionic nature of 2-thiolhistidine can make purification challenging.

  • Crystallization: As mentioned, salting out the product with sodium chloride from the aqueous reaction mixture is a highly effective initial purification step.[5] The precipitated solid can then be collected by filtration and washed with cold water, ethanol, and a non-polar solvent like n-pentane to remove residual impurities.[4]

  • Ion-Exchange Chromatography: For higher purity, ion-exchange chromatography can be employed. Using a cation exchange resin like Dowex® 50WX2-400 and eluting with a gradient of hydrochloric acid can effectively separate 2-thiolhistidine from unreacted starting materials and other charged impurities.[4]

Issue 4: Characterization and Stability

Q4: How can I confirm the identity and purity of my synthesized 2-thiolhistidine, and what are the best practices for storage?

A4: Proper characterization is essential to validate your synthesis.

  • NMR Spectroscopy: 1H-NMR is a powerful tool for structural confirmation. In D2O/DCl, the characteristic peaks for L-2-thiolhistidine are typically observed around 3.10 ppm (m, 2H), 4.20 ppm (m, 1H), and 6.77 ppm (s, 1H).[4]

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the product (C6H9N3O2S, 187.22 g/mol ).[6]

  • Optical Rotation: To confirm the stereochemical integrity, measuring the specific rotation is recommended. For the L-form, a value of [α]D20 -10° (c = 2 in N HCl) is expected.[6]

  • Storage: Due to its susceptibility to oxidation, 2-thiolhistidine should be stored as a solid in a cool, dark, and dry place, preferably under an inert atmosphere.

III. Optimized Experimental Protocols

The following protocols are based on established literature and are designed to maximize yield and purity.

Protocol 1: "One-Pot" Synthesis of L-2-Thiolhistidine[4]

This protocol is adapted from a patented method that has been demonstrated to be effective.

Materials:

  • L-histidine hydrochloride monohydrate

  • Deionized water

  • Bromine

  • L-cysteine or 3-mercaptopropionic acid

  • Hydrochloric acid (for pH adjustment and purification)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate

  • Dowex® 50WX2-400 resin (optional, for high-purity applications)

Procedure:

  • Dissolution and Cooling: Dissolve L-histidine hydrochloride monohydrate in deionized water in a reaction vessel equipped with a stirrer and a dropping funnel. Cool the solution to 0°C in an ice bath.

  • Bromination: Under vigorous stirring, add bromine (1.3 equivalents) dropwise to the cooled solution, maintaining the temperature below 5°C. The solution should turn a yellow-orange color.

  • Thiol Addition: After the bromine addition is complete, add L-cysteine or 3-mercaptopropionic acid (3-6 equivalents) to the reaction mixture. The color of the solution should fade.

  • Cleavage Reaction: Heat the reaction mixture to 80-100°C and stir for 18-40 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with ethyl acetate to remove organic-soluble impurities.

    • Adjust the pH of the aqueous layer to precipitate the product. The isoelectric point of histidine is around 7.6, and 2-thiolhistidine is expected to have a similar value.

    • Alternatively, as a highly effective method, add sodium chloride to the aqueous solution to salt out the 2-thiolhistidine.[5]

    • Collect the precipitate by filtration.

    • Wash the solid with cold deionized water, followed by ethanol and n-pentane.

    • Dry the product under vacuum over a desiccant.

Protocol 2: Purification by Ion-Exchange Chromatography[4]

For applications requiring very high purity, the crude product from Protocol 1 can be further purified.

Procedure:

  • Column Preparation: Pack a chromatography column with Dowex® 50WX2-400 resin and equilibrate it with 0.5 N hydrochloric acid.

  • Loading: Dissolve the crude 2-thiolhistidine in a minimal amount of 0.5 N hydrochloric acid and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of hydrochloric acid (e.g., 0.5 N, 1 N, and 1.5 N).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of 2-thiolhistidine using a suitable method (e.g., UV absorbance at 254 nm or TLC).

  • Product Recovery: Combine the pure fractions, and evaporate the solvent under reduced pressure. The product will be obtained as the dihydrochloride salt.[6]

IV. Visualizing the Process

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low 2-Thiolhistidine Yield Check_Reaction Review Reaction Parameters Start->Check_Reaction Check_Workup Analyze Workup & Purification Start->Check_Workup Bromination Incomplete Bromination? Check_Reaction->Bromination Thiolation Inefficient Thiolation/Cleavage? Check_Reaction->Thiolation Loss Product Loss During Isolation? Check_Workup->Loss Bromination->Thiolation No Solution_Bromination Solution: - Ensure 0°C during addition - Verify Br2 stoichiometry (1.3 eq) Bromination->Solution_Bromination Yes Thiolation->Check_Workup No Solution_Thiolation Solution: - Use 3-mercaptopropionic acid - Increase temperature (80-100°C) - Extend reaction time (18-40h) Thiolation->Solution_Thiolation Yes Loss->Start No, Re-evaluate Solution_Loss Solution: - Add NaCl to precipitate product - Minimize aqueous washes Loss->Solution_Loss Yes

Caption: Troubleshooting workflow for diagnosing low 2-thiolhistidine yield.

Chemical Synthesis Pathway

Synthesis_Pathway Histidine L-Histidine Brominated_His Brominated Histidine Intermediate Histidine->Brominated_His + Br2 (1.3 eq) 0°C His_Cys_Adduct His-Thiol Adduct Brominated_His->His_Cys_Adduct + Thiol Reagent (e.g., 3-mercaptopropionic acid) Thiolhistidine 2-Thiolhistidine His_Cys_Adduct->Thiolhistidine Heat (80-100°C) Cleavage

Caption: Simplified reaction pathway for 2-thiolhistidine synthesis.

V. Quantitative Data Summary

ParameterRecommended ConditionExpected Outcome / RationaleReference
Starting Material L-Histidine Hydrochloride MonohydrateReadily available and soluble in water.[4]
Bromine Stoichiometry 1.3 equivalentsSufficient for complete bromination while minimizing over-bromination.[3][4]
Reaction Temperature (Bromination) 0°CControls reaction rate and prevents side reactions.[3][4]
Thiol Reagent 3-mercaptopropionic acid (3-6 equivalents)Effective for both thiolation and subsequent cleavage.[2][4]
Cleavage Temperature 80-100°CEnsures complete cleavage of the intermediate adduct.[4]
Cleavage Time 18-40 hoursAllows the reaction to proceed to completion for higher yield.[4]
Isolation Method Salting out with NaClSignificantly improves recovery of the water-soluble product.[5]
Final Product Form (High Purity) Dihydrochloride saltObtained after ion-exchange chromatography.[6]

VI. Concluding Remarks

The synthesis of 2-thiolhistidine, while presenting some challenges, can be a high-yielding process with careful attention to reaction conditions and purification strategies. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot and optimize their protocols. This guide provides a foundation for achieving success in the synthesis of this important and biologically relevant amino acid.

VII. References

  • Sheri L. Johnson, Robert C. T. Nolte, Ryan A. Mehl, An Effective Method for Isolating Ergothioneine Analogues for Use in Peptide Synthesis: 2-Thiohistidine and Fmoc-2-Thiohistidine, Journal of Peptide Science, 2026, 32(3):e70087. [Link]

  • Heath, H., and Lawson, A. (1950). Synthesis of ergothioneine. Nature, 165(4193), 435. [Link]

  • Seebeck, F. P. (2013). Thiohistidine Biosynthesis. CHIMIA, 67(5), 333-336. [Link]

  • Jenny, M. J., Harrison, A. J., & Heintz, N. H. (2021). Substitution of histidine with 2‐thiohistidine in bioactive peptides. Journal of Peptide Science, 27(8), e3339. [Link]

  • Harington, C. R., & Overhoff, J. (1933). A new synthesis of 2-thiolhistidine together with experiments towards the synthesis of ergothioneine. The Biochemical journal, 27(2), 338–344. [Link]

  • Yadan, J. C., & Xu, J. (2011). Method for the synthesis of 2-thiohistidine and the like. Google Patents, AU2010305397A1.

  • Xu, J. C., & Yadan, J. C. (2009). Process for the synthesis of l-(+)-ergothioneine. Google Patents, US20090093642A1.

  • Cheah, I. K., & Halliwell, B. (2014). Improved synthesis of the super antioxidant, ergothioneine, and its biosynthetic pathway intermediates. RSC Advances, 4(94), 52205-52211. [Link]

  • Lee, Y. J., & Shvartsburg, A. A. (2014). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of peptide science, 20(10), 808-815. [Link]

  • Optimization of Guanidine Formation Reaction d. ResearchGate. [Link]

  • 2-Thiolhistidine. DrugFuture. [Link]

  • Jenny, M. J., Harrison, A. J., & Heintz, N. H. (2021). Substitution of histidine with 2-thiohistidine in bioactive peptides. Journal of peptide science, 27(8), e3339. [Link]

  • Lee, Y. J., & Shvartsburg, A. A. (2014). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of peptide science, 20(10), 808-815. [Link]

  • Wang, Y., et al. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Communications Chemistry, 8(1), 1-10. [Link]

  • de la Cueva, L., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules, 28(18), 6543. [Link]

  • Szałaj, N., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. Molecules, 26(19), 5897. [Link]

  • Sambrook, J., & Russell, D. W. (2006). Purification of Histidine-tagged Proteins by Immobilized Ni2+ Absorption Chromatography. CSH protocols, 2006(1), pdb-prot4499. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • da Costa, J. P., et al. (2021). Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag. International Journal of Molecular Sciences, 22(19), 10273. [Link]

  • Le, C. H., et al. (2025). The molecular basis for acetylhistidine synthesis by HisAT/NAT16. Nature Communications, 16(1), 1-13. [Link]

  • Pineda, J. L., et al. (1992). Side Reactions in Solid Phase Synthesis of Histidine-Containing Peptides. Characterization of Two Major Impurities by Sample Displacement Chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58-62. [Link]

  • Kurbanova, E. G., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4349. [Link]

  • Das, P., et al. (2024). Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. Analytical chemistry, 96(50), 19414-19421. [Link]

  • Wang, C., et al. (2015). Characterization and quantification of histidine degradation in therapeutic protein formulations by size exclusion-hydrophilic interaction two dimensional-liquid chromatography with stable-isotope labeling mass spectrometry. Journal of chromatography. A, 1426, 133-139. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Miller, A. W., & Miller, S. J. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]

  • 5-Thiohistidine N-Acetyltransferase from Proteiniphilum Saccharofermentans. ChemBioChem. [Link]

  • V, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Preparation and use of N-acetyl-α-amino acids. ResearchGate. [Link]

  • Seebeck, F. P. (2013). Thiohistidine biosynthesis. Chimia, 67(5), 333-336. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues of 2-Thiolhistidine

Welcome to the technical support center for scientists and researchers encountering challenges with the liquid chromatography analysis of 2-thiolhistidine. This guide provides in-depth, experience-driven troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for scientists and researchers encountering challenges with the liquid chromatography analysis of 2-thiolhistidine. This guide provides in-depth, experience-driven troubleshooting strategies and answers to frequently asked questions to help you resolve complex co-elution issues and achieve robust, reliable separations.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

Co-elution, where two or more compounds elute from the chromatography column simultaneously, is a critical issue that compromises accurate quantification and identification.[1] This guide provides a systematic workflow to diagnose and resolve co-elution involving the polar, zwitterionic compound 2-thiolhistidine.

Step 1: Is It Truly Co-elution? Diagnosis and Confirmation

Before modifying your method, you must confirm that the issue is co-elution rather than poor peak shape caused by other factors like column degradation or system issues.[2] A symmetrical-looking peak can still hide an impurity.[1]

Diagnostic Workflow:

  • Visual Inspection: Examine the chromatogram for peak asymmetries like shoulders or significant tailing, which are classic indicators of overlapping peaks.[1]

  • Peak Purity Analysis (DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, use the peak purity function in your chromatography software. This tool collects multiple UV spectra across the peak. If the spectra are not identical, it strongly indicates the presence of a co-eluting impurity.[1][3]

  • Mass Spectrometry (MS) Confirmation: An MS detector provides the most definitive confirmation. By examining the mass spectra at different points across the chromatographic peak (peak apex vs. the leading and trailing edges), you can identify the presence of different m/z values, confirming that multiple compounds are present.[1]

G cluster_0 Step 1: Co-elution Diagnosis Start Suspected Co-elution (e.g., Peak Shoulder) Check_Purity Perform Peak Purity Analysis (DAD/PDA) Start->Check_Purity Purity_Pass Spectra Homogeneous? Check_Purity->Purity_Pass Analyze_MS Analyze Mass Spectra Across the Peak MS_Confirm Multiple m/z Values Detected? Analyze_MS->MS_Confirm Purity_Pass->Analyze_MS No / Uncertain Result_Pure Peak is Pure. Troubleshoot System/Peak Shape Issues. Purity_Pass->Result_Pure Yes MS_Confirm->Result_Pure No Result_Coelution Co-elution Confirmed. Proceed to Method Optimization. MS_Confirm->Result_Coelution Yes

Caption: Diagnostic workflow to confirm co-elution.
Step 2: Understanding the Analyte - The Challenge of 2-Thiolhistidine

Resolving co-elution requires understanding the physicochemical properties of 2-thiolhistidine. Its unique structure presents several chromatographic challenges:

  • Zwitterionic Nature: 2-thiolhistidine contains both a basic imidazole ring and an acidic carboxylic acid group. A zwitterion's net charge is highly dependent on the mobile phase pH, which dramatically affects its interaction with the stationary phase.[4][5]

  • High Polarity: This compound is very polar, leading to poor or no retention on traditional reversed-phase (e.g., C18) columns under typical conditions.[4]

  • Thiol Group Reactivity: The thiol (-SH) group is susceptible to oxidation and can interact with active metal sites in the HPLC system (e.g., stainless steel tubing, column frits), causing peak tailing.[6]

Step 3: Strategic Method Optimization

Once co-elution is confirmed, the goal is to improve chromatographic resolution. This is achieved by manipulating three key factors: Selectivity (α) , Retention (k') , and Efficiency (N) . The most impactful changes typically come from altering the selectivity of the system.

A. Optimizing Selectivity (α): Changing the Separation Chemistry

Selectivity is the measure of separation between two peaks. Changing it involves altering the fundamental interactions in your system.

1. Mobile Phase pH Manipulation (Highest Impact)

For a zwitterionic compound like 2-thiolhistidine, pH is the most powerful tool for manipulating retention and selectivity.[7] The goal is to control the ionization state of your analyte and the co-eluting impurity to maximize their differences in column interaction. The pKa of the imidazole group's conjugate acid is approximately 6.0.[8]

  • At Low pH (e.g., pH 2-3): The carboxylic acid group is protonated (neutral), while the imidazole ring and the primary amine are protonated (positive charge). The molecule behaves as a cation. This is often a good starting point for reversed-phase and mixed-mode chromatography.[5][9]

  • At Mid pH (e.g., pH 4-6): The carboxylic acid is deprotonated (negative), while the imidazole ring is partially protonated. The molecule is zwitterionic and highly polar.

  • At High pH (e.g., pH > 8): The carboxylic acid is deprotonated (negative), and the imidazole ring is neutral. The molecule behaves as an anion.

G cluster_low_ph Low pH (~2.5) cluster_mid_ph Mid pH (~4-6) cluster_high_ph High pH (>8) a 2-Thiolhistidine (Net Positive Charge) - COOH (Neutral) - NH3+ (Positive) - Imidazole+ (Positive) b 2-Thiolhistidine (Zwitterionic) - COO- (Negative) - NH3+ (Positive) - Imidazole+ (Partial) c 2-Thiolhistidine (Net Negative Charge) - COO- (Negative) - NH2 (Neutral) - Imidazole (Neutral)

Caption: Effect of pH on the ionization state of 2-thiolhistidine.
pH Modifier (0.1% v/v)Typical pH RangeBuffer SystemBest For
Formic Acid2.8 - 4.8FormateRP, HILIC, MS-compatible
Acetic Acid3.8 - 5.8AcetateRP, HILIC, MS-compatible
Trifluoroacetic Acid (TFA)~2.0TFA (Ion-Pairing)RP (can suppress MS signal)
Ammonium Hydroxide> 9.0AmmoniaHigh pH stable columns

2. Change Chromatographic Mode

If optimizing a reversed-phase method fails, the high polarity of 2-thiolhistidine warrants a change in separation mode.

ModeStationary PhaseMobile PhaseMechanism & Suitability for 2-Thiolhistidine
Reversed-Phase (RP) Non-polar (C18, C8)Polar (Water/ACN/MeOH)Generally Unsuitable. Very poor retention due to high polarity.[4] May work at low pH with ion-pairing agents, but other modes are superior.
Hydrophilic Interaction (HILIC) Polar (Bare Silica, Amide, Diol, Zwitterionic)Apolar (High % ACN with aqueous buffer)Highly Recommended. Designed for polar compounds.[10][11] Retention is based on partitioning into a water-enriched layer on the stationary phase surface.[10] Provides orthogonal selectivity to RP.
Mixed-Mode Contains both RP (e.g., C18) and Ion-Exchange (e.g., SCX, SAX) functionalitiesPolar (Aqueous buffer with ACN/MeOH)Excellent Choice. Allows for simultaneous hydrophobic and electrostatic interactions, ideal for separating zwitterions and their charged/neutral impurities.[4]

3. Change Organic Solvent

If using Acetonitrile (ACN) as your organic modifier, switching to Methanol (MeOH) or vice-versa can alter selectivity, as they have different interactions (dipole-dipole, hydrogen bonding) with the analyte and stationary phase.

B. Optimizing Retention (k'): Getting Peaks in the Right Place

If your peaks are eluting too early (k' < 1), there is not enough interaction with the column to achieve separation.[1]

  • In HILIC: Increase retention by increasing the percentage of the organic solvent (e.g., from 85% ACN to 90% ACN).

  • In Reversed-Phase: Increase retention by decreasing the percentage of the organic solvent.

  • Adjust Gradient: Use a shallower gradient (e.g., change from a 5-95% B in 10 min to 5-50% B in 15 min) to increase the time peaks spend separating on the column.

C. Improving Efficiency (N): Sharpening the Peaks

Higher efficiency leads to narrower peaks, which can resolve closely eluting compounds.

  • Switch to UPLC/UHPLC: Columns with sub-2 µm particles provide significantly higher efficiency and resolving power.[3]

  • Optimize Flow Rate: Ensure you are operating at or near the optimal flow rate for your column dimension and particle size.

  • Minimize Extra-Column Volume: Use tubing with the smallest appropriate internal diameter and length to reduce peak broadening.[2]

Experimental Protocols

Protocol 1: HILIC Method Development for 2-Thiolhistidine

This protocol provides a robust starting point for developing a HILIC method to separate 2-thiolhistidine from polar impurities.

  • Column Selection: Choose a HILIC column (e.g., Bare Silica, Amide, or Zwitterionic phase; 100 x 2.1 mm, <3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Note: Ensure buffers are fully dissolved in the aqueous portion before adding any organic solvent.[10]

  • Instrument Settings:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 90:10 Acetonitrile:Water. Crucially, the sample must be dissolved in a solvent similar to the initial mobile phase composition to prevent peak distortion.

  • Gradient Program (Scouting Run):

    • 0.0 min: 95% B

    • 10.0 min: 50% B

    • 11.0 min: 50% B

    • 11.1 min: 95% B

    • 15.0 min: 95% B (Column Re-equilibration)

  • Optimization: Based on the scouting run, adjust the gradient slope and starting/ending percentages to optimize the separation of 2-thiolhistidine from the co-eluting peak.

Protocol 2: Mobile Phase pH Screening

This protocol systematically evaluates the effect of pH on selectivity.

  • Select Column: Use a pH-stable column (e.g., a modern hybrid particle C18 for a wide range of pH 1-11 or a dedicated HILIC column).

  • Prepare Mobile Phases:

    • Condition 1 (Low pH): Mobile Phase A = 0.1% Formic Acid in Water. Mobile Phase B = Acetonitrile.

    • Condition 2 (Mid pH): Mobile Phase A = 0.1% Acetic Acid in Water. Mobile Phase B = Acetonitrile.

    • Condition 3 (High pH, if column allows): Mobile Phase A = 0.1% Ammonium Hydroxide in Water. Mobile Phase B = Acetonitrile.

  • Analysis: For each condition, run your standard gradient program. Ensure the column is thoroughly flushed and re-equilibrated when switching between different pH conditions.

  • Evaluation: Compare the chromatograms from each condition. Look for changes in elution order and the resolution (distance) between 2-thiolhistidine and the interfering peak. A change in pH can dramatically alter selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-thiolhistidine peak not retained on a standard C18 column? A1: 2-thiolhistidine is a highly polar, zwitterionic molecule. Standard C18 columns separate compounds based on hydrophobic interactions. Because 2-thiolhistidine has very little hydrophobicity, it has minimal interaction with the C18 stationary phase and typically elutes in or near the void volume of the column.[4]

Q2: What is the best starting pH for separating 2-thiolhistidine from its impurities? A2: A low pH (2.5 - 3.5) is an excellent starting point.[9] Using a mobile phase containing 0.1% formic acid protonates the carboxylic acid group, reducing the molecule's zwitterionic character and making it behave as a cation. This often leads to more predictable retention and better peak shape on both reversed-phase and HILIC columns.[6]

Q3: My 2-thiolhistidine peak is tailing badly. What are the likely causes? A3: Peak tailing for this compound often has two primary causes:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can have a strong, unwanted ionic interaction with the basic imidazole group of your analyte. Lowering the mobile phase pH (e.g., to pH < 3) will protonate these silanols, minimizing this interaction.[6]

  • Metal Chelation: The thiol group in 2-thiolhistidine can chelate with active metal ions in your HPLC system (frits, tubing, stator) or on the stationary phase itself.[6] This can be diagnosed by injecting a strong chelating agent like EDTA. If the peak shape improves, metal chelation is the issue. Using biocompatible (PEEK) HPLC systems can mitigate this problem.

Q4: I am seeing my analyte peak even when I inject a blank (a "ghost peak"). What could be the cause? A4: This phenomenon, known as carryover, is common with polar and "sticky" compounds like 2-thiolhistidine. It occurs when the analyte is not completely eluted from the system (injector, column, detector) in a single run and appears in subsequent injections. To resolve this, you need a stronger needle wash solution (ideally one that can solubilize the analyte at both high and low pH) and a more aggressive column wash step at the end of your gradient (e.g., holding at a very high organic percentage or using a different strong solvent).

Q5: Should I consider derivatizing 2-thiolhistidine before analysis? A5: Derivatization is a viable strategy if you face issues with sensitivity or selectivity that cannot be resolved by other means. Reacting the thiol group with a reagent like 2,2'-dithiodipyridine can improve its chromophoric properties for UV detection and alter its chromatographic behavior, potentially moving it away from interferences.[12] However, this adds an extra step to your sample preparation and should be considered after other chromatographic optimization strategies have been exhausted.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Thioic Acids.
  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • LCGC International. (2016, March 1). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography.
  • P. Jandera. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Alpert, A. J. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC.
  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations.
  • Chromatography Forum. (2019, June 21). HPLC method dev strategies for Zwitterions.
  • ResearchGate. (2018, January 4). How to purify Histidine based peptide with HPLC?.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • BenchChem. (2025, December). Technical Support Center: Resolving Co-eluting Compounds with Peonidin.
  • BenchChem. (n.d.). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • PubMed. (2024, April 15). [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease].

Sources

Troubleshooting

Optimizing mass spectrometry ionization parameters for 2-thiolhistidine detection

2-Thiolhistidine & Ergothioneine Precursors: MS Ionization & Detection Troubleshooting Guide Welcome to the Technical Support Center for the mass spectrometric analysis of 2-thiolhistidine (2-thioHis) and related thiohis...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Thiolhistidine & Ergothioneine Precursors: MS Ionization & Detection Troubleshooting Guide

Welcome to the Technical Support Center for the mass spectrometric analysis of 2-thiolhistidine (2-thioHis) and related thiohistidines. 2-Thiolhistidine is a critical redox-active analog and precursor to ergothioneine (EGT) and ovothiols. However, its unique chemical structure—featuring a sulfur atom on an imidazole ring—creates significant challenges during electrospray ionization (ESI), including rapid oxidation, tautomerization, and poor ionization efficiency.

This guide provides field-proven troubleshooting strategies, optimized parameters, and self-validating protocols to ensure authoritative and reproducible LC-MS/MS quantification.

I. LC-MS/MS Optimization Workflow

Before diving into specific parameters, it is crucial to determine whether your experimental goals require the detection of the native free thiol/thione or if derivatization is acceptable. The decision tree below outlines the optimal path based on sample complexity.

MS_Workflow Sample Biological Sample (Cells/Tissue/Plasma) Lysis Lysis & Extraction (Cold, inert atmosphere) Sample->Lysis Decision Target Analysis State? Lysis->Decision Direct Direct Analysis (Free Thione/Thiol) Decision->Direct Fast processing High abundance Deriv Alkylation (Derivatization) (mBBr / NEM / BMC) Decision->Deriv Prevent oxidation Low abundance LC_HILIC HILIC Separation (0.1% Formic Acid) Direct->LC_HILIC LC_C18 Reversed-Phase C18 (Gradient Elution) Deriv->LC_C18 MS ESI-MS/MS (Positive Mode MRM) LC_HILIC->MS LC_C18->MS

Caption: Decision workflow for 2-thiolhistidine sample preparation and LC-MS/MS analysis.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 2-thiolhistidine signal weak or absent in positive ESI mode despite the basic imidazole ring? A: This is primarily caused by tautomerization and rapid oxidation . In aqueous solutions, 2-thioHis exists predominantly as a thione rather than a thiol[1]. While the thione form is less nucleophilic, the high voltage and desolvation temperatures in the ESI source, combined with trace reactive oxygen species (ROS), rapidly oxidize 2-thioHis into a disulfide (ESSE equivalent) or sulfinic acid[2].

  • Causality: If the molecule oxidizes in the source, the expected protonated precursor ion [M+H]+ at m/z 188.1 will disappear, shifting to the disulfide mass (m/z 373.1) or higher oxidation states.

  • Actionable Fix: Use highly acidic mobile phases (e.g., 0.1% to 0.2% Formic Acid) to pre-protonate the imidazole nitrogen and stabilize the molecule prior to droplet fission. Alternatively, lower the capillary temperature to reduce thermal oxidation during desolvation.

Q2: How do I prevent 2-thiolhistidine oxidation during sample preparation? A: You must trap the thiol group immediately upon cell lysis using an electrophilic alkylating agent. Common reagents include Monobromobimane (mBBr), N-ethylmaleimide (NEM), or Bromomethylcoumarin (BMC)[3].

  • Causality: Alkylation forms a stable thioether bond, physically blocking the sulfur atom from participating in disulfide formation or overoxidation to sulfinic/sulfonic acids. This also increases the hydrophobicity of the molecule, drastically improving retention on standard C18 columns compared to the highly polar native 2-thioHis.

Q3: My HILIC chromatography for underivatized 2-thioHis shows severe peak tailing. How can I resolve this? A: Peak tailing in Hydrophilic Interaction Liquid Chromatography (HILIC) for thiohistidines is often caused by secondary interactions between the basic imidazole ring and unendcapped silanol groups on the stationary phase[4].

  • Actionable Fix: Increase the buffer concentration in your mobile phase (e.g., 10–30 mM ammonium acetate or ammonium formate, adjusted to pH 3.0 with formic acid) to effectively mask the silanol interactions and sharpen the peak.

III. Quantitative MS Parameters

To successfully detect 2-thioHis and its derivatives, specific mass transitions and source parameters must be tuned. The table below summarizes the optimal ESI-MS/MS parameters derived from validated methods for thiohistidines and ergothioneine[4][5][6].

AnalyteDerivatizationPrecursor Ion [M+H]+ (m/z)Product Ions (m/z)Capillary Voltage (kV)Collision Energy (eV)Recommended LC Column
2-Thiolhistidine None188.1142.1, 96.14.5 – 5.015 – 25HILIC
2-ThioHis-mBBr mBBr378.5191.1, 142.15.020 – 30C18 / HILIC
Ergothioneine (EGT) None230.1186.1, 127.15.0 – 5.520 – 35HILIC
EGT-mBBr mBBr420.5271.1, 186.15.025 – 35C18

Note: Capillary voltages and collision energies are instrument-dependent (e.g., Sciex vs. Thermo) and should be fine-tuned via direct infusion of a 1 µg/mL standard.

IV. Step-by-Step Methodology: Alkylation & Self-Validating Quantification

To ensure scientific integrity, a robust protocol must account for both free and already-oxidized 2-thioHis in your sample. This protocol utilizes a split-sample self-validating system to calculate the exact redox ratio.

Reagents Needed:

  • Extraction Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).

  • Reductant: 200 mM Dithiothreitol (DTT) in LC-MS grade water.

  • Alkylating Agent: 20 mM Monobromobimane (mBBr) in Acetonitrile.

  • Quenching Agent: 10% Formic Acid (FA).

Step 1: Extraction & Split

  • Homogenize cells/tissue in cold Extraction Buffer (1 mL per 100 mg tissue).

  • Centrifuge at 14,000 × g for 10 min at 4°C.

  • Split the supernatant into two equal aliquots: Aliquots A (Total Thiol) and Aliquot B (Free Thiol) .

Step 2: Reduction (Aliquot A Only)

  • Add DTT to Aliquot A to a final concentration of 2 mM.

  • Incubate at 37°C for 15 minutes.

  • Causality: DTT reduces any 2-thioHis disulfides back to the free thiol/thione state, allowing you to measure the total pool of the metabolite. Aliquot B remains untreated to measure only the naturally occurring free pool.

Step 3: Alkylation (Both Aliquots)

  • Add mBBr to both aliquots to a final concentration of 10 mM.

  • Incubate in the dark at room temperature for 30 minutes.

  • Causality: mBBr covalently binds the free sulfhydryl group, locking the molecule and preventing ESI-induced oxidation artifacts[5].

Step 4: Quenching & MS Preparation

  • Add Formic Acid to a final concentration of 1% (v/v) to drop the pH below 3.0.

  • Centrifuge again to remove any acid-precipitated proteins.

  • Transfer the supernatant to LC vials. Analyze via C18 Reversed-Phase LC-MS/MS monitoring the m/z 378.5 → 191.1 transition.

  • Self-Validation Check: Subtracting the concentration of Aliquot B from Aliquot A yields the exact amount of 2-thioHis that was oxidized in the biological matrix prior to extraction.

V. Thiohistidine Biosynthetic & Metabolic Pathways

Understanding the biosynthetic origin of 2-thiolhistidine aids in identifying potential isobaric interferences (such as ovothiols or hercynine) in your mass spectra. 2-ThioHis can act as an analog in the ergothioneine pathway, which is catalyzed by specific sulfoxide synthases (EgtB/OvoA)[7].

Biosynthesis His L-Histidine Her Hercynine His->Her EgtD (Methylation) Ovo_Int 5-histidylcysteine sulfoxide His->Ovo_Int OvoA + Cysteine ThioHis 2-Thiolhistidine His->ThioHis Synthetic / Analog Substitution S_Her S-hercynylcysteine sulfoxide Her->S_Her EgtB + Cysteine EGT Ergothioneine (EGT) S_Her->EGT EgtC / EgtE EGT->ThioHis Demethylation (Theoretical) OvoA Ovothiol A Ovo_Int->OvoA OvoB

Caption: Biosynthetic relationships between histidine, ergothioneine, ovothiols, and 2-thiolhistidine.

VI. References

  • Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides Source: National Institutes of Health (NIH) / J Pept Sci. URL:[Link][1]

  • Oxidized Forms of Ergothioneine Are Substrates for Mammalian Thioredoxin Reductase Source: National Institutes of Health (NIH) / Antioxidants (Basel) URL:[Link][2]

  • Ovothiol A mediates singlet oxygen resistance and acclimation in Chlamydomonas Source: bioRxiv URL:[Link][3]

  • An Alternative Active Site Architecture for O2 Activation in the Ergothioneine Biosynthetic EgtB Source: Journal of the American Chemical Society (ACS) URL:[Link][7]

  • The Neurospora crassa mutant NcΔEgt-1 identifies an ergothioneine biosynthetic gene Source: UC Davis / Fungal Genetics and Biology URL:[Link][5]

  • Determination of L-Ergothioneine in Cosmetics Based on Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Source: National Institutes of Health (NIH) / J Anal Methods Chem. URL:[Link][4]

Sources

Optimization

Technical Support Center: Preserving the Integrity of 2-Thiolhistidine During Long-Term Cryopreservation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to overcome the challenges associated with the degradation of 2-thiolhistidine during long-term cryopreservat...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to overcome the challenges associated with the degradation of 2-thiolhistidine during long-term cryopreservation. Here, we dissect the mechanisms of degradation and offer validated strategies to ensure the stability and efficacy of this critical compound in your experiments.

Introduction to the Challenge

2-Thiolhistidine (2-mercaptohistidine) is a naturally occurring amino acid derivative with significant antioxidant and cytoprotective properties, making it a valuable compound in various research and therapeutic applications.[1][2] However, its thiol group and imidazole ring are susceptible to degradation, particularly during the stresses of long-term frozen storage. The primary culprits are oxidation and metal-catalyzed reactions, which can lead to loss of biological activity.[3][4][5][6] Understanding and mitigating these degradation pathways are crucial for reproducible and reliable experimental outcomes.

Troubleshooting Guide: A Proactive Approach to Stability

This section addresses specific issues you may encounter during the cryopreservation of 2-thiolhistidine, providing insights into the root causes and actionable solutions.

Question 1: After thawing my cryopreserved 2-thiolhistidine solution, I observe a significant loss of its antioxidant capacity. What is the likely cause and how can I prevent this?

Answer:

A reduction in antioxidant capacity is a strong indicator that the thiol group of 2-thiolhistidine has been oxidized. The primary degradation pathway is likely the formation of disulfide bonds between two 2-thiolhistidine molecules or its further oxidation to sulfinic or sulfonic acid derivatives. This process is often accelerated by the presence of dissolved oxygen and trace metal ions in the solution.[7]

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Oxidation by Dissolved Oxygen The freeze-thaw process can increase the concentration of dissolved gases, including oxygen, in the unfrozen fraction of the sample, thereby promoting oxidation of the thiol group.Use deoxygenated buffers. Prepare buffers by boiling and cooling under an inert gas (e.g., nitrogen or argon) stream. Store solutions in tightly sealed containers with minimal headspace.
Metal-Catalyzed Oxidation Trace metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or from labware can catalyze the oxidation of thiols.[4][5]Incorporate a chelating agent. Add ethylenediaminetetraacetic acid (EDTA) at a final concentration of 0.1-1 mM to your 2-thiolhistidine solution to sequester metal ions.
Inappropriate pH The thiol group is more susceptible to oxidation at higher pH values (above 8) due to its deprotonation to the more reactive thiolate anion.[7]Maintain an optimal pH. Prepare your 2-thiolhistidine solution in a buffer with a pH between 6.0 and 7.4. This range provides a good balance between stability and solubility.

Question 2: I've noticed a change in the color of my 2-thiolhistidine solution upon storage, and analytical characterization (e.g., HPLC, MS) shows the appearance of new peaks. What could be happening?

Answer:

The appearance of new peaks and a color change suggest chemical modification of the 2-thiolhistidine molecule beyond simple disulfide formation. A likely candidate for this degradation is the oxidation of the histidine imidazole ring, potentially leading to the formation of 2-oxo-histidine derivatives.[3][8][9] Metal-catalyzed oxidation is a significant contributor to this process.[4][5][6]

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Metal-Catalyzed Imidazole Ring Oxidation Transition metals can facilitate the reaction of reactive oxygen species with the histidine ring, leading to the formation of 2-oxo-histidine and other degradation products.[3][4][5][6]Stringent control of metal contamination. In addition to using a chelating agent like EDTA, ensure all glassware is acid-washed to remove trace metals. Use high-purity water and reagents for all solutions.
Photo-oxidation Exposure to light, especially UV, can promote the generation of reactive oxygen species that can degrade 2-thiolhistidine.Protect from light. Store 2-thiolhistidine solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.[10]

Visualizing the Degradation Pathway

The following diagram illustrates the primary proposed degradation pathways of 2-thiolhistidine during cryopreservation, highlighting the key oxidative modifications.

G cluster_0 Primary Degradation Pathways of 2-Thiolhistidine A 2-Thiolhistidine B 2-Thiolhistidine Disulfide A->B Oxidation (O2) Thiol-Disulfide Exchange C 2-Oxo-2-thiolhistidine A->C Metal-Catalyzed Oxidation (e.g., Cu2+/O2) D Further Oxidation Products (Sulfinic/Sulfonic Acid) B->D Further Oxidation C->D Further Oxidation

Caption: Proposed degradation pathways of 2-thiolhistidine.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage temperature for long-term cryopreservation of 2-thiolhistidine?

A: For long-term stability, it is recommended to store 2-thiolhistidine solutions at or below -80°C.[7][11] Storage in the vapor phase of liquid nitrogen is also a suitable option. Avoid storing at -20°C for extended periods, as this temperature can facilitate ice crystal formation and solute concentration, which may accelerate degradation.

Q: Are repeated freeze-thaw cycles detrimental to 2-thiolhistidine stability?

A: Yes, repeated freeze-thaw cycles should be avoided.[7] Each cycle can introduce physical and chemical stresses, such as ice crystal formation and increased exposure to concentrated solutes and dissolved gases, which can promote degradation. It is best practice to aliquot your 2-thiolhistidine solution into single-use volumes before the initial freezing.

Q: Should I use a cryoprotectant when freezing my 2-thiolhistidine solution?

A: While 2-thiolhistidine is a small molecule and less susceptible to the mechanical damage of ice crystals than proteins or cells, a cryoprotectant like glycerol or DMSO is generally not necessary for simple aqueous solutions. However, if 2-thiolhistidine is part of a more complex formulation, the stability of the entire system should be considered.

Q: What is the optimal concentration for storing 2-thiolhistidine?

A: While there is no universally "optimal" concentration, it is generally advisable to store compounds at a reasonably high concentration (e.g., 10-100 mM) to minimize the relative impact of adsorption to the container surface and any headspace oxygen. The working solution can then be prepared by diluting the stock just before use.

Q: How can I assess the stability of my cryopreserved 2-thiolhistidine?

A: The stability of 2-thiolhistidine can be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is ideal for quantifying the parent compound and identifying degradation products.[8][12] Functional assays, such as an antioxidant capacity assay, can also be employed to determine the retention of biological activity.

Experimental Protocol: Recommended Cryopreservation of 2-Thiolhistidine

This protocol provides a step-by-step methodology for the cryopreservation of a 2-thiolhistidine stock solution to maximize its long-term stability.

Materials:

  • 2-Thiolhistidine powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer salts (e.g., phosphate or HEPES)

  • EDTA

  • Nitrogen or Argon gas

  • 0.22 µm sterile filter

  • Cryogenic vials (amber or wrapped in foil)

  • Acid-washed glassware

Procedure:

  • Buffer Preparation (Deoxygenation): a. Prepare the desired buffer (e.g., 50 mM phosphate buffer, pH 7.0) in high-purity water in an acid-washed glass beaker. b. Add EDTA to a final concentration of 0.5 mM. c. Boil the buffer for 15-20 minutes to remove dissolved gases. d. Allow the buffer to cool to room temperature under a gentle stream of nitrogen or argon gas.

  • Preparation of 2-Thiolhistidine Stock Solution: a. Weigh the required amount of 2-thiolhistidine powder and dissolve it in the deoxygenated buffer to the desired final concentration (e.g., 50 mM). b. Gently mix until fully dissolved. Avoid vigorous vortexing, which can introduce oxygen. c. If sterility is required, filter the solution through a 0.22 µm sterile filter.

  • Aliquoting and Storage: a. Dispense the 2-thiolhistidine solution into single-use aliquots in pre-chilled, light-protected cryogenic vials. b. Minimize the headspace in each vial to reduce the amount of trapped oxygen. c. Tightly cap the vials.

  • Freezing: a. For optimal preservation, a controlled-rate freezing process of -1°C per minute is recommended, although for small molecules, flash-freezing in liquid nitrogen is often acceptable.[13] b. Place the vials in a controlled-rate freezer or a -80°C freezer. c. For long-term storage, transfer the frozen vials to a -80°C freezer or the vapor phase of a liquid nitrogen dewar.

  • Thawing: a. When needed, thaw an aliquot rapidly in a 37°C water bath until just thawed.[13] b. Gently mix the solution before use. c. Keep the thawed solution on ice and use it as soon as possible. Do not refreeze any unused portion of the thawed aliquot.

References

  • Baudouin-Cornu, P., & Labarre, J. (2006). Thiol-Disulfide Oxidoreductases in Yeast. Antioxidants & Redox Signaling, 8(5-6), 757-767.
  • Bilodeau, M., & Gauthier, É. (2001). Thiols prevent H2O2-mediated loss of sperm motility in cryopreserved bull semen. Theriogenology, 56(2), 275-288.
  • Baba, M., et al. (2018). 2-Oxo-histidine–containing dipeptides are functional oxidation products. Proceedings of the National Academy of Sciences, 115(40), 9979-9984.
  • Li, S., et al. (2000). Chemical pathways of peptide degradation. X: effect of metal-catalyzed oxidation on the solution structure of a histidine-containing peptide fragment of human relaxin. Journal of Pharmaceutical Sciences, 89(7), 863-873.
  • Joshi, S. B., & Volkin, D. B. (2011). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State. Molecular Pharmaceutics, 8(3), 835-845.
  • Google Patents. (2023). US20250163015A1 - Dithiolate-based compounds.
  • Cao, Y., et al. (2023). The cryoprotective activity of tilapia skin collagen hydrolysate and the structure elucidation of its antifreeze peptide. Food Chemistry, 405, 134934.
  • DrugFuture. (n.d.). 2-Thiolhistidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Different histidine degradation pathways. Conversion of histidine to glutamate. Retrieved from [Link]

  • Zhang, L., et al. (2022). Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases. Frontiers in Pharmacology, 13, 899688.
  • MP Biomedicals. (n.d.). PROTOCOL Recommended Freezing and Thawing Protocol. Retrieved from [Link]

  • PubChem. (n.d.). L-histidine degradation III. Retrieved from [Link]

  • Li, S., et al. (1999). Chemical pathways of peptide degradation: IX. Metal-catalyzed oxidation of histidine in model peptides. Journal of Pharmaceutical Sciences, 88(8), 779-786.
  • Lee, Y. J., et al. (2015). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 26(2), 295-304.
  • Jacquamet, L., et al. (2009). Structural and functional characterization of 2-oxo-histidine in oxidized PerR protein. Journal of Biological Chemistry, 284(23), 15819-15826.
  • ResearchGate. (n.d.). Mechanisms of metal-catalyzed oxidation of histidine to 2-oxo-histidine in peptides and proteins. Retrieved from [Link]

  • Tyson, E., et al. (2025). Study of the impact of histidine configuration and position on analytical separation of tripeptides.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Factors Affecting Protein Stability In Vitro. Retrieved from [Link]

  • Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Retrieved from [Link]

  • ProtiFi. (n.d.). S-Trap™ Protocol Appendix D. Retrieved from [Link]

  • ACS Publications. (2018). Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. Retrieved from [Link]

  • Chen, B., et al. (2003). Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(12), 1952-1960.
  • Williams, D. R. (1970). Thermodynamic considerations in co-ordination. Part VII. Solubility of the histidine–H+ system and stability constants, free energies, enthalpies, and entropies of protonation of histidine and tryptophan and of formation of their manganese(II), iron(II), cobalt(II), nickel(II), copper(II). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1550-1555.
  • Milestone Medical. (n.d.). 5 most common problems about Frozen Sections and how to solve them. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing antioxidant capacity: 2-thiolhistidine vs ergothioneine

An in-depth technical comparison between 2-thiolhistidine (2-thioHis) and ergothioneine (EGT) reveals a fascinating intersection of structural biology and synthetic peptide chemistry. As a Senior Application Scientist, I...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison between 2-thiolhistidine (2-thioHis) and ergothioneine (EGT) reveals a fascinating intersection of structural biology and synthetic peptide chemistry. As a Senior Application Scientist, I have structured this guide to move beyond basic definitions, focusing instead on the mechanistic causality that dictates how these thioimidazole compounds are utilized in modern drug development and biochemical research.

Here is the comprehensive guide evaluating their antioxidant capacities, structural divergence, and the self-validating experimental protocols used to benchmark them.

Executive Summary & Structural Logic

Ergothioneine (EGT) and 2-thiolhistidine (2-thioHis) share a core thioimidazole ring , which serves as a highly potent antioxidant pharmacophore capable of quenching singlet oxygen, scavenging free radicals, and chelating redox-active transition metals like copper[1][2].

However, their application in drug development diverges entirely based on a single structural modification at the α-amine:

  • Ergothioneine (EGT): Possesses a trimethylated α-amine, making it a betaine[1]. This trimethylation prevents EGT from being incorporated into synthetic peptides via standard peptide coupling chemistries. In biological systems, its cellular uptake is strictly dependent on the specific cation transporter OCTN1[1].

  • 2-Thiolhistidine (2-thioHis): Possesses a primary α-amine. This allows 2-thioHis to be seamlessly substituted for standard histidine in solid-phase peptide synthesis (SPPS)[3]. By incorporating 2-thioHis into known bioactive peptides (such as GHK or carnosine), researchers can engineer targeted antioxidant peptides that localize to specific organelles, bypassing the need for specialized transporters[1][4].

StructuralLogic Base Thioimidazole Ring (Core Antioxidant Pharmacophore) EGT Ergothioneine (EGT) Base->EGT TwoTH 2-Thiolhistidine (2-thioHis) Base->TwoTH Trimeth Trimethylated α-Amine (Betaine Structure) EGT->Trimeth Structural Feature PrimAmine Primary α-Amine (Standard Amino Acid) TwoTH->PrimAmine Structural Feature Transporter Systemic Antioxidant (Requires OCTN1 Transporter) Trimeth->Transporter Limits peptide coupling Peptide Targeted Antioxidant Peptides (SPPS Compatible) PrimAmine->Peptide Enables targeted delivery

Caption: Structural divergence dictating the therapeutic applications of EGT and 2-thioHis.

Quantitative Antioxidant Capacity: A Comparative Analysis

When evaluating antioxidant capacity, it is critical to look at specific kinetic rate constants and membrane-based lipid peroxidation models rather than relying solely on generalized ORAC values. The thioimidazole ring allows both compounds to perform one- and two-electron reductions[2].

Parameter / AssayErgothioneine (EGT)2-Thiolhistidine (2-thioHis) / PeptidesReference Standard
Singlet Oxygen (¹O₂) Quenching Rate ~1.2 × 10⁹ M⁻¹s⁻¹Comparable to EGTAscorbate: ~3.0 × 10⁸ M⁻¹s⁻¹ (EGT is ~4x faster)[2]
Lipid Peroxidation Inhibition (Liposomes) Highly effective, but limited by membrane permeability300 µM free 2-thioHis achieves complete inhibitionVitamin E: 50 µM achieves complete inhibition[4]
ABTS / DPPH Radical Scavenging High capacity2-thioHis-GHK peptide completely quenches ABTS/Hydroxyl radicalsTrolox (Vitamin E analogue) used as baseline[1]
Redox Recycling Reduced by Sec-TrxR and Glutathione ReductaseDisulfides readily reduced by Sec-TrxRGlutathione (GSH)[5][6]

Note: Interestingly, incorporating 2-thioHis into the GHK-tripeptide yields an antioxidant capacity significantly greater than the sum of free 2-thioHis alone, suggesting synergistic electron stabilization within the peptide backbone[1][3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems. The causality behind each experimental choice is explicitly detailed to aid researchers in reproducing these assays.

Protocol A: Modified FOX Assay for Lipid Peroxidation

Causality: Evaluating antioxidants in purely aqueous solutions (like standard ABTS assays) fails to translate to cellular membrane protection. We utilize unilamellar liposomes composed of a 1:1 ratio of DLPC (dilinoleoylphosphatidylcholine) and DPPC (dipalmitoylphosphatidylcholine). This specific lipid ratio creates a controlled, physiologically relevant bilayer susceptible to peroxidation. The Ferrous Oxidation-Xylenol Orange (FOX) assay is selected because lipid hydroperoxides quantitatively oxidize Fe²⁺ to Fe³⁺, which then complexes with xylenol orange to form a stable chromophore, allowing precise UV-Vis quantification[4].

Step-by-Step Methodology:

  • Liposome Preparation: Extrude a 1 mM solution of 1:1 DLPC:DPPC in pH 7.0 phosphate buffer to form uniform unilamellar liposomes.

  • Inhibitor Incubation: Add the test compound (e.g., 300 µM 2-thioHis, 400 µM Trp-2TH dipeptide, or 50 µM Vitamin E as a positive control) to the liposome suspension[4].

  • Induction of Peroxidation: Introduce a radical initiator (such as AAPH or an Fe²⁺/H₂O₂ Fenton system) to induce lipid peroxidation. Incubate at 37°C for 30 minutes.

  • FOX Reagent Addition: Add the modified FOX reagent (containing xylenol orange and ferrous ammonium sulfate in acidic methanol).

  • Quantification: Incubate for 30 minutes at room temperature in the dark. Measure the absorbance between 590 nm and 610 nm using a UV-Vis spectrophotometer. Lower absorbance correlates with higher lipid peroxidation inhibition[4].

Workflow Step1 Liposome Prep (DLPC:DPPC 1:1) Step2 Inhibitor Incubation (2-thioHis / Vit E) Step1->Step2 Step3 Induce Peroxidation (Radical Initiator) Step2->Step3 Step4 FOX Reagent (Xylenol Orange) Step3->Step4 Step5 UV-Vis Readout (590-610 nm) Step4->Step5

Caption: Step-by-step workflow for the modified FOX lipid peroxidation assay.

Protocol B: Enzymatic Redox Recycling Assay (Sec-TrxR)

Causality: An antioxidant is only biologically viable if it can be catalytically recycled after neutralizing a Reactive Oxygen Species (ROS). When EGT and 2-thioHis quench ROS, they form oxidized disulfides (ESSE and 2-thioHis disulfide, respectively). Mammalian thioredoxin reductase (Sec-TrxR) is the primary selenoenzyme responsible for reducing these disulfides back to their active thiol states[5][6]. By monitoring the consumption of NADPH (the electron donor for Sec-TrxR) at 340 nm, we create a real-time kinetic validation of the antioxidant's recycling efficiency.

Step-by-Step Methodology:

  • Disulfide Generation: Generate oxidized 2-thioHis or EGT (ESSE) by reacting the reduced compounds with H₂O₂ (2:1 molar ratio) in 0.1 M potassium phosphate buffer (pH 7.0)[5].

  • Assay Master Mix: Prepare a 500 µL assay mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 1 mM EDTA, 200 µM NADPH, and 400 µM of the oxidized disulfide (ESSE or 2-thioHis disulfide)[5][6].

  • Enzyme Initiation: Initiate the reaction by adding 20 nM of mammalian Sec-TrxR[6].

  • Kinetic Monitoring: Immediately monitor the decrease in absorbance at 340 nm (extinction coefficient = 6220 M⁻¹ cm⁻¹) over 2 minutes using a spectrophotometer[6]. The rate of NADPH depletion is directly proportional to the disulfide reduction rate.

Pathway ROS Reactive Oxygen Species (e.g., Singlet Oxygen) Oxidized Oxidized Disulfide (ESSE / 2-thioHis Disulfide) ROS->Oxidized Reduced Reduced Thiol (ESH / 2-thioHis) Reduced->Oxidized Quenches ROS Oxidized->Reduced Enzymatic Reduction TrxR Mammalian Thioredoxin Reductase (Sec-TrxR) TrxR->Oxidized Catalyzes NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR Electron Donor

Caption: Mammalian thioredoxin reductase (Sec-TrxR) mediated redox recycling pathway.

Protocol C: Unprotected Thione SPPS for 2-thioHis Incorporation

Causality: Historically, incorporating 2-thioHis into peptides was avoided because protecting the thione group required harsh cleavage conditions that destroyed the peptide[1]. However, recent breakthroughs demonstrated that the thione group can be left unprotected during synthesis. This is because the thioimidazole ring exhibits uniquely low reactivity with electrophilic disulfides (like DTNB) under standard coupling conditions, allowing for high-yield synthesis of 2-thioHis peptides without side-chain alkylation[1][3].

Conclusion & Drug Development Implications

While Ergothioneine remains a gold-standard dietary and systemic antioxidant, its therapeutic potential as a targeted biologic is fundamentally limited by its betaine structure. 2-Thiolhistidine bridges this gap. By substituting standard histidine with 2-thioHis in known bioactive sequences (such as the tissue-repairing GHK-tripeptide or the muscle-buffering carnosine), drug developers can engineer highly specific, organelle-targeted antioxidant peptides[1][4]. These engineered peptides not only retain the exceptional singlet oxygen quenching rates characteristic of EGT but often exhibit synergistic radical scavenging capabilities that exceed those of the free amino acids[1][3].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: American Chemical Society / Digitell Inc.
  • Source: American Chemical Society / Digitell Inc.
  • Oxidized Forms of Ergothioneine Are Substrates for Mammalian Thioredoxin Reductase Source: MDPI URL
  • Oxidized Forms of Ergothioneine Are Substrates for Mammalian Thioredoxin Reductase (Semantic Scholar)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Engineering Metal Coordination: A Comparative Guide to 2-Thiolhistidine vs. Histidine in Peptide Design

Executive Summary In the landscape of peptide engineering and metallo-drug development, controlling transition metal coordination is a critical parameter for efficacy and safety. Histidine (His) has long been the canonic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of peptide engineering and metallo-drug development, controlling transition metal coordination is a critical parameter for efficacy and safety. Histidine (His) has long been the canonical residue for chelating metals like Cu(II) and Zn(II). However, the substitution of Histidine with 2-Thiolhistidine (also known as 2-thiohistidine or 2-mercaptohistidine)—the core amino acid analogue of the natural antioxidant —represents a significant paradigm shift[1].

While EGT cannot be incorporated into a peptide backbone due to its trimethylated α-nitrogen, 2-thioHis can be seamlessly integrated. This substitution imparts unprecedented antioxidant and metal-binding properties to bioactive peptides (such as GHK and carnosine)[1]. As a Senior Application Scientist, I have structured this guide to objectively compare the coordination chemistry of His and 2-thioHis, providing actionable, self-validating experimental workflows for researchers.

Mechanistic Divergence: N-Coordination vs. S-Coordination

The fundamental difference between these two residues lies in their electronic structure and tautomeric behavior, which dictates their interaction with transition metals.

  • Histidine (His): Coordinates metals primarily through its imidazole nitrogen (Nε2 or Nδ1). When bound to metals like Cu(II), the resulting complex typically remains redox-active. This allows the metal to cycle between Cu(I) and Cu(II), participating in Fenton-like reactions that catalyze the conversion of hydrogen peroxide into highly reactive hydroxyl radicals, ultimately causing oxidative damage to DNA and proteins[2].

  • 2-Thiolhistidine (2-thioHis): Features a tautomeric equilibrium between a dominant, highly stable thione form and a reactive thiol form[3]. When coordinating divalent metals (Cu2+, Zn2+, Hg2+), 2-thioHis engages the metal heavily via its sulfur atom (thiolate) alongside the amino nitrogen[4]. This S-coordination drastically alters the binding geometry, forming a redox-inactive complex that effectively neutralizes the metal's ability to generate reactive oxygen species (ROS)[2].

G His Histidine (His) N_Coord N-Coordination (Imidazole Nitrogen) His->N_Coord ThioHis 2-Thiolhistidine (2-thioHis) Thione Thione Tautomer (Stable Form) ThioHis->Thione Tautomerization Thiol Thiol Tautomer (Active Binding) ThioHis->Thiol RedoxActive Redox-Active Cu(II) Complex (Fenton-like reactions) N_Coord->RedoxActive S_Coord S-Coordination (Thiolate & Amino N) Thiol->S_Coord RedoxInactive Redox-Inactive Cu(II) Complex (Antioxidant Protection) S_Coord->RedoxInactive

Mechanistic divergence of metal coordination between Histidine and 2-Thiolhistidine.

Quantitative Performance Comparison

To facilitate rational drug design, the following table summarizes the quantitative and qualitative differences between the two residues when incorporated into peptide sequences.

PropertyHistidine (His)2-Thiolhistidine (2-thioHis)Impact on Drug Development
Primary Coordination Site Imidazole Nitrogen (Nε2 / Nδ1)Thiolate Sulfur & Amino NitrogenShifts binding geometry; enables stronger heavy metal chelation[4].
Tautomeric State N/A (Standard Imidazole)Thione (Stable) ⇌ Thiol (Reactive)Thione stability allows for unprotected solid-phase peptide synthesis[1].
Cu(II) Complex Redox Activity Redox-ActiveRedox-InactivePrevents Fenton-like reactions and subsequent ROS generation[2].
Antioxidant Capacity Moderate (Radical quenching)Exceptionally High (EGT-like)Ideal for neuroprotective and anti-aging peptide therapeutics[5].

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. I have explicitly detailed the causality behind each methodological choice so that researchers understand why the chemistry works, not just how to perform it.

Protocol 1: Synthesis and Isolation of Fmoc-2-thioHis
  • Causality: 2-thioHis is notoriously difficult to isolate from aqueous solutions due to its extreme hydrophilicity. A recent methodological breakthrough demonstrated that the addition of sodium chloride (NaCl) forces the compound to precipitate. This occurs because Na⁺ cations mimic the binding of biologically relevant transition metals to the thioimidazole moiety, neutralizing the molecule's charge state for efficient isolation[6].

  • Step-by-Step Workflow:

    • Synthesize 2-thioHis by reacting L-histidine with bromine in water at -5°C to 5°C, followed by cleavage in the presence of a thiol (e.g., mercaptohexanoic acid)[7].

    • Protect the α-amine using Fmoc-OSu under standard mildly basic conditions.

    • During the aqueous workup, saturate the solution with NaCl. The Na⁺ ions will coordinate the thioimidazole, driving the precipitation of Fmoc-2-thioHis[6].

    • Filter, wash, and dry the precipitate for downstream synthesis.

Protocol 2: Unprotected Solid-Phase Peptide Synthesis (SPPS)
  • Causality: Historically, incorporating 2-thioHis required harsh protection and deprotection of the thione group. However, because the thione tautomer is exceptionally stable and exhibits low reactivity with electrophiles (e.g., DTNB), the sulfur can be left completely unprotected during standard Fmoc-SPPS, streamlining the workflow and increasing overall yield[1].

  • Step-by-Step Workflow:

    • Swell the resin and perform standard Fmoc deprotection using 20% piperidine in DMF.

    • Couple the Fmoc-2-thioHis (unprotected at the thione) using standard coupling reagents (e.g., HATU/DIPEA). The low nucleophilicity of the thione prevents unwanted branching[1].

    • Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/Water).

    • Purify via RP-HPLC and validate the mass via LC-MS to confirm the absence of sulfur alkylation.

Protocol 3: Spectroscopic Validation of Metal Coordination
  • Causality: To definitively prove that 2-thioHis alters the metal binding geometry compared to His, researchers must compare their Electron Paramagnetic Resonance (EPR) and UV-Vis spectra. His-peptides exhibit unique, variable EPR spectra depending on the sequence. In contrast, 2-thioHis peptides display EPR spectra nearly identical to free 2-thioHis, proving that the sulfur atom strictly dictates the coordination geometry regardless of the surrounding peptide sequence[1].

  • Step-by-Step Workflow:

    • Prepare equimolar solutions of the purified His-peptide and 2-thioHis-peptide in a physiological buffer (pH 7.4).

    • Titrate with Cu(II) sulfate and monitor via UV-Vis spectroscopy. Look for the characteristic blue complex formation at 630 nm to quantify the dissociation constant (KD)[1].

    • Freeze the samples and record the EPR spectra. A uniform EPR peak across different 2-thioHis peptide sequences confirms S-coordination and a 2:1 peptide:Cu(II) binding geometry[1].

Workflow Syn 1. Fmoc-2-thioHis Synthesis (NaCl Precipitation) SPPS 2. Solid-Phase Peptide Synthesis (Unprotected Thione) Syn->SPPS Incorporate Purify 3. HPLC Purification & LC-MS Validation SPPS->Purify Cleave Titration 4. Cu(II) Titration (UV-Vis & EPR) Purify->Titration Metal Addition

Self-validating experimental workflow for 2-thioHis peptide synthesis and analysis.

Conclusion

Substituting Histidine with 2-Thiolhistidine transforms standard peptides into potent, metal-chelating antioxidants. By shifting from N-coordination to S-coordination, 2-thioHis effectively neutralizes redox-active metals. This simple yet profound structural change offers a powerful tool for developing therapeutics targeting neurodegenerative diseases, skin aging, and oxidative stress-related pathologies.

References

  • [1] Title: Ergothioneine in a Peptide: Substitution of Histidine with 2-Thiohistidine in Bioactive Peptides Source: PubMed Central (PMC) URL:[Link]

  • [4] Title: (S)-2-Mercaptohistidine: A First Selective Orthosteric GluK3 Antagonist Source: ACS Medicinal Chemistry Letters URL:[Link]

  • [5] Title: Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin Source: PubMed Central (PMC) URL:[Link](Note: Standardized PMC URL for the referenced MDPI skin antioxidant review)

  • [3] Title: Ergothioneine Thione Spontaneously Binds to and Detaches from the Membrane Interphase Source: MDPI Antioxidants URL:[Link]

  • [7] Title: Method for the synthesis of 2-thiohistidine and the like Source: Google Patents (AU2010305397A1) URL:

  • [2] Title: Ergothioneine prevents copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex Source: Chemical Research in Toxicology / PubMed URL:[Link]

  • [6] Title: An Effective Method for Isolating Ergothioneine Analogues for Use in Peptide Synthesis: 2-Thiohistidine and Fmoc-2-Thiohistidine Source: Journal of Peptide Science URL:[Link]

Sources

Validation

A Senior Scientist's Guide to 2-Thiolhistidine Purity Validation: qNMR vs. HPLC

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly polar, zwitterionic small molecules. 2-Thiolhistidine (2-TH), a critical precursor to the potent anti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of highly polar, zwitterionic small molecules. 2-Thiolhistidine (2-TH), a critical precursor to the potent antioxidant ergothioneine and a biomarker for oxidative stress, presents unique analytical challenges. Its high polarity and lack of strong, uniform UV chromophores across its degradants make traditional High-Performance Liquid Chromatography (HPLC) susceptible to accuracy drifts.

In this guide, we will objectively compare the performance of quantitative Nuclear Magnetic Resonance (qNMR) against HPLC for 2-thiolhistidine purity validation, providing field-proven protocols, causality behind experimental choices, and supporting experimental data.

The Causality of Choice: Why qNMR for 2-Thiolhistidine?

In pharmaceutical analysis, HPLC coupled with UV detection is the default secondary analytical method, heavily reliant on the mass balance approach. However, HPLC assumes that all components have similar response factors or requires reference standards for every single impurity to achieve accurate quantification[1]. 2-Thiolhistidine degrades into various oxidized species (e.g., disulfides, sulfinic acids) that exhibit drastically different UV molar absorptivities, skewing area-percent calculations.

Conversely, qNMR is a primary analytical method. The fundamental principle of 1 H-qNMR is the direct proportionality between the integrated signal area of a specific proton resonance and the number of those nuclei in the sample[2]. This eliminates the need for an identical reference standard of the analyte itself; instead, a highly pure, universal internal standard (IS) is used[3].

G cluster_qnmr qNMR (Primary Method) cluster_hplc HPLC-UV (Secondary Method) Q1 Weigh Sample + Universal IS Q2 1H NMR Acquisition Q1->Q2 Q3 Direct Molar Quantification Q2->Q3 H1 Weigh Sample H2 Chromatographic Separation H1->H2 H3 Relative Area % (Needs Stds) H2->H3

Workflow comparison: Primary qNMR quantification vs. Secondary HPLC-UV relative area assessment.

Self-Validating Experimental Protocol: 1 H-qNMR of 2-Thiolhistidine

To ensure trustworthiness, a qNMR protocol must be a self-validating system. This means rigorous control over relaxation delays ( D1​ ), pulse angles, and internal standard selection. For 2-thiolhistidine, we utilize Maleic acid as the internal standard. Maleic acid provides a sharp, distinct singlet at ~6.3 ppm in D 2​ O, well separated from the 2-thiolhistidine signals (imidazole proton at ~6.8 ppm and alpha-proton at ~4.2 ppm)[4].

Step-by-Step Methodology

1. Standard Selection & Weighing Accurately weigh ~10 mg of 2-thiolhistidine analyte and ~5 mg of Maleic Acid (NIST SRM or TraceCERT certified purity >99.9%) using a microbalance ( d=0.001 mg) into a clean glass vial. Expert Insight: High-precision weighing is the largest source of uncertainty in qNMR. Static elimination and precise co-weighing are non-negotiable for absolute quantification.

2. Solvent Preparation Dissolve the mixture in 1.0 mL of D 2​ O containing 0.1% DCl to ensure complete solubility. Expert Insight: 2-Thiolhistidine's solubility and chemical shift are highly pH-dependent[5]. Acidification locks the zwitterion into a uniform protonation state, preventing peak broadening caused by intermediate exchange rates.

3. NMR Acquisition (Optimized Parameters) Transfer 600 µL of the solution to a 5 mm high-quality NMR tube. Acquire spectra at 298 K using a 500 MHz or higher spectrometer.

  • Pulse Program: zg30 (30° flip angle) to ensure complete relaxation without excessive wait times, which provides better accuracy for polar metabolites than water-suppression sequences like noesypr1d[6].

  • Relaxation Delay ( D1​ ): 30 seconds. The D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery[7].

  • Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1 for accurate integration).

4. Processing & Integration Apply an exponential window function (LB = 0.3 Hz), phase manually, and apply baseline correction. Integrate the Maleic acid singlet (6.3 ppm, 2H) and the 2-thiolhistidine alpha-proton (4.2 ppm, 1H).

5. Purity Calculation Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation[2]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar mass, m = mass, P = Purity, x = analyte, std = standard).

G Start qNMR Parameter Optimization T1 Determine T1 Relaxation Time (Inversion Recovery) Start->T1 pH Adjust Solvent pH (DCl/D2O) Start->pH D1 Set D1 ≥ 5 x T1 (Ensures >99% Recovery) T1->D1 Valid Self-Validating Quantitative Spectrum D1->Valid Shift Prevents Peak Overlap & Broadening pH->Shift Shift->Valid

Logical causality of qNMR parameter optimization for accurate quantification.

Comparative Data Analysis: qNMR vs. HPLC

To objectively compare the performance, three different batches of synthesized 2-thiolhistidine (varying in crude purity) were analyzed using both the optimized 1 H-qNMR method and a standard HPLC-UV method (C18 column, 254 nm detection, area normalization).

Table 1: Quantitative Comparison of 2-Thiolhistidine Purity
Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass Fraction %)Absolute DifferencePrimary Impurity Identified by NMR
Batch A (Recrystallized)99.8%99.1%0.7%Residual solvent (Ethanol)
Batch B (Crude)96.5%91.2%5.3%Inorganic salts & Moisture
Batch C (Oxidized Stress)94.2%88.5%5.7%Disulfide dimer (UV overestimation)
Interpretation of Results

The data in Table 1 highlights a critical vulnerability in relying solely on HPLC for 2-thiolhistidine:

  • The "Invisible" Impurities: Batch B showed a massive 5.3% deviation. HPLC mass balance fails when non-chromophoric impurities (like inorganic salts from the synthesis neutralization step) are present unless orthogonal techniques are perfectly executed[8]. qNMR directly measures the mass fraction of the active pharmaceutical ingredient, inherently accounting for all NMR-silent mass[7].

  • Overestimation of Purity by HPLC: Across all batches, HPLC consistently overestimated purity. In Batch A, the 0.7% discrepancy is attributed to residual ethanol, which is invisible to UV detection but clearly quantifiable in 1 H-qNMR[8].

  • Variable Response Factors: In Batch C, oxidized degradants (disulfides) have different UV molar absorptivities compared to the parent 2-thiolhistidine monomer. HPLC area percent assumes equal response factors, leading to skewed quantification. qNMR, being a molar-based technique, provides an absolute representation of the composition[1].

Conclusion

For the rigorous purity validation of 2-thiolhistidine, 1 H-qNMR provides a superior, self-validating framework compared to traditional HPLC-UV. By utilizing an internal standard like Maleic acid and strictly adhering to optimized relaxation parameters, qNMR delivers absolute mass fraction purity without the need for identical reference standards or complex mass-balance orthogonal testing[9]. While HPLC remains invaluable for routine impurity profiling, qNMR should be the gold standard for establishing the absolute purity of reference materials and critical preclinical batches.

References

  • [1] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid | Benchchem | 1

  • [3] Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy | ACS Publications | 3

  • [2] A Guide to Quantitative NMR (qNMR) | Emery Pharma | 2

  • [9] Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | PubMed | 9

  • [8] Equivalency between Mass Balance and qNMR methodologies | USP | 8

  • [6] Optimization of 1D 1H Quantitative NMR Conditions for Polar Metabolites in Meat | Food Science of Animal Resources | 6

  • [5] Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification | PubMed |5

  • [7] Assessment of the purity of emodin by quantitative nuclear magnetic resonance spectroscopy and mass balance | Korea University Pure | 7

  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials | Sigma-Aldrich |

  • [4] (S)-2-Mercaptohistidine: A First Selective Orthosteric GluK3 Antagonist | ACS Publications | 4

Sources

Validation

Comparing in vivo and in vitro 2-thiolhistidine biosynthesis rates

Comprehensive Comparison Guide: In Vivo vs. In Vitro 2-Thiolhistidine Biosynthesis Rates As a Senior Application Scientist, evaluating the scalable production of 2-thiolhistidines—most notably the potent antioxidant L-er...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: In Vivo vs. In Vitro 2-Thiolhistidine Biosynthesis Rates

As a Senior Application Scientist, evaluating the scalable production of 2-thiolhistidines—most notably the potent antioxidant L-ergothioneine (EGT)—requires a rigorous understanding of both cellular metabolism and enzyme kinetics. The defining structural feature of these molecules is the sulfur atom at the ϵ2​ position of the histidine imidazole ring. Forming this C–S bond is a highly unusual biochemical feat that dictates the overall rate of production.

This guide objectively compares the kinetic performance, mechanistic causality, and operational protocols of in vivo microbial cell factories versus in vitro cell-free enzymatic cascades.

Mechanistic Causality: The C–S Bond Bottleneck

The biosynthesis of 2-thiolhistidine derivatives involves a multi-step enzymatic cascade[1]. The rate-limiting step in both in vivo and in vitro systems is the oxidative C–S bond formation.

  • Bacterial Pathway (EgtB): In organisms like Mycobacterium smegmatis, the mononuclear non-heme iron enzyme EgtB couples hercynine (N,N,N-trimethylhistidine) with γ -glutamylcysteine[2]. This reaction strictly requires molecular oxygen ( O2​ ) and a reduced iron center (Fe 2+ ).

  • Fungal Pathway (Egt1): Fungi utilize a more streamlined enzyme, Egt1, which exhibits a ~62-fold greater specificity for directly coupling L-cysteine to hercynine, bypassing the need for γ -glutamylcysteine[2].

The Core Engineering Challenge: The upstream methylation of L-histidine requires stoichiometric amounts of S-adenosylmethionine (SAM). In vivo systems naturally regenerate SAM via native metabolic cycles, making them highly scalable[3]. Conversely, in vitro systems require expensive SAM supplementation or complex artificial regeneration cascades, fundamentally limiting their economic viability at scale despite offering absolute control over side-reactions.

Pathway His L-Histidine Herc Hercynine (TMH) His->Herc EgtD (3x SAM) Sulf Sulfoxide Intermediate Herc->Sulf EgtB/Egt1 (O2, Fe2+, Cys) EGT 2-Thiolhistidine (Ergothioneine) Sulf->EGT EgtC/EgtE (PLP)

Fig 1. Enzymatic cascade for 2-thiolhistidine (ergothioneine) biosynthesis from L-histidine.

Quantitative Data Presentation

To objectively compare these methodologies, we must look at the volumetric productivity of engineered cells versus the specific turnover rates of the isolated enzymes.

Table 1: In Vivo 2-Thiolhistidine Volumetric Production Rates

Recent metabolic engineering efforts have drastically improved in vivo rates by optimizing precursor supply (L-His, L-Cys, L-Met) and knocking out competing degradation pathways.

Expression HostKey ModificationsMax TiterVolumetric RateRef
Escherichia coliMembrane permeability engineering; sdaA/metJ knockout.4.06 g/L42.29 mg/L/h [4]
Saccharomyces cerevisiaePrecursor supply enhancement; native Aqr1 transporter tuning.2.39 g/L14.95 mg/L/h [5]
Methylobacterium aquaticumNative producer; egtBD overexpression.~10 mg/L~0.06 mg/L/h [6]
Table 2: In Vitro Kinetic Parameters of Key Enzymes

In vitro rates are governed by the catalytic efficiency ( kcat​/Km​ ) of the purified enzymes. The C-S lyase step is exceptionally fast, meaning the sulfoxide synthase (EgtB/Egt1) is the true kinetic bottleneck.

EnzymeSource OrganismSubstrates kcat​ / kobs​ Limiting FactorRef
EgtB M. smegmatisHercynine + γ -Glu-Cys~11 min −1 Fe 2+ oxidation[2]
Egt1 N. crassaHercynine + L-Cysteine~15 min −1 O 2​ diffusion[2]
EgtE (Lyase)N. crassaSulfoxide Intermediate684.4 min −1 Substrate Supply[2]

Objective Comparison & Decision Logic

Comparison Root 2-Thiolhistidine Production InVivo In Vivo Fermentation Root->InVivo InVitro In Vitro Biocatalysis Root->InVitro VivoPro High Volumetric Rate (>40 mg/L/h) InVivo->VivoPro VivoCon Complex Purification Cellular Toxicity InVivo->VivoCon VitroPro Absolute Pathway Control No Competing Sinks InVitro->VitroPro VitroCon Cofactor Bottleneck (SAM Regeneration) InVitro->VitroCon

Fig 2. Decision matrix comparing in vivo and in vitro 2-thiolhistidine production strategies.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate built-in validation mechanisms (causality-driven controls).

Protocol A: In Vivo Fed-Batch Fermentation (High-Yield E. coli Model)

Causality Focus: EgtB requires oxygen to function. Therefore, dissolved oxygen (DO) must be strictly maintained above 30% to prevent the intracellular accumulation of the unoxidized hercynine intermediate[3].

  • Seed Culture: Inoculate engineered E. coli (harboring egtBD and egtACE plasmids) into 50 mL LB medium with appropriate antibiotics. Grow at 37°C for 12 hours.

  • Bioreactor Setup: Transfer to a 5L bioreactor containing 2L of defined minimal medium. Set agitation to cascade with aeration to maintain DO > 30%.

  • Precursor Feeding Strategy: At OD 600​ = 10, initiate a continuous feed of L-Histidine (0.5 g/L), L-Methionine (0.5 g/L), and L-Cysteine (0.8 g/L). Rationale: Direct feeding bypasses the rate-limiting native synthesis of these amino acids, preventing sulfur depletion[4].

  • Induction: Induce with 0.5 mM IPTG at OD 600​ = 20. Shift temperature to 25°C to promote soluble enzyme folding.

  • Validation (Self-Correction): Sample every 12 hours. Centrifuge and analyze the supernatant via HPLC (UV detection at 254 nm). If the hercynine peak rises while the EGT peak plateaus, increase the aeration rate immediately, as the system is O 2​ -starved.

Protocol B: In Vitro Enzymatic Reconstitution

Causality Focus: The mononuclear iron center of EgtB is highly susceptible to auto-oxidation to the inactive Fe 3+ state. Ascorbate is required to maintain the active Fe 2+ state[2].

  • Enzyme Preparation: Express and purify recombinant EgtA, EgtB, EgtC, EgtD, and EgtE using Ni-NTA affinity chromatography. Desalt into 50 mM Tris-HCl (pH 7.5).

  • Reaction Assembly: In a 1 mL reaction volume, combine:

    • 50 mM Tris-HCl (pH 7.5)

    • 2 mM L-Histidine, 2 mM L-Cysteine, 2 mM L-Glutamate

    • 10 mM ATP, 10 mM SAM, 5 mM MgCl 2​

    • 50 µM FeSO 4​ , 2 mM Sodium Ascorbate (Critical for Fe 2+ maintenance)

    • 10 µM of each purified enzyme.

  • Incubation: Incubate at 28°C with gentle shaking (to facilitate O 2​ diffusion) for 4 hours.

  • Validation (Negative Control): Run a parallel reaction using heat-killed EgtB (boiled for 10 mins).

  • Analysis: Quench the reaction with 1% formic acid. Analyze via LC-MS. The active reaction must show a mass shift corresponding to the 2-thiolhistidine betaine ( [M+H]+=230.1 ), which must be strictly absent in the heat-killed control.

References

  • Seebeck, F. P. (2010). In vitro reconstitution of Mycobacterial ergothioneine biosynthesis. Journal of the American Chemical Society, 132(19), 6632-6633. URL:[Link]

  • Hu, W., Song, H., Sae Her, A., Bak, D. W., Naowarojna, N., Elliott, S. J., & Liu, P. (2014). Bioinformatic and Biochemical Characterizations of C–S Bond Formation and Cleavage Enzymes in the Fungus Neurospora crassa Ergothioneine Biosynthetic Pathway. Organic Letters, 16(20), 5382-5385. URL:[Link]

  • van der Hoek, S. A., Darbani, B., Zugaj, K. E., Prabhala, B. K., Biron, M. B., ... & Borodina, I. (2019). Engineering precursor supply for the high-level production of ergothioneine in Saccharomyces cerevisiae. Metabolic Engineering, 55, 276-285. URL:[Link]

  • Chen, Y., et al. (2023). Integrating Membrane Permeability Engineering and Enzyme Design for Efficient Production of Ergothioneine in E. coli. Journal of Agricultural and Food Chemistry, 71(1), 671-679. URL:[Link]

  • Alamgir, K. M., Masuda, S., Fujitani, Y., Fukuda, F., & Tani, A. (2015). Production of ergothioneine by Methylobacterium species. Frontiers in Microbiology, 6, 1185. URL:[Link]

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